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  • Product: 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate
  • CAS: 298705-64-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of molecular scaffolds dictates a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) success. 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular scaffolds dictates a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) success. 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate (CAS: 298705-64-3) represents a highly versatile, bifunctional building block frequently deployed in the synthesis of central nervous system (CNS) agents, kinase inhibitors, and G-protein coupled receptor (GPCR) ligands [4].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties. We will explore the causality behind its structural utility, detail self-validating synthesis and analytical protocols, and examine its mechanistic integration into drug design workflows.

  • Chemical Profile & Quantitative Data

The utility of this compound stems from the synergistic relationship between its three core components: the hydrogen-bond accepting pyridine ring, the basic and solubilizing piperazine core, and the stabilizing trifluoroacetate (TFA) counterion. The TFA salt form is specifically favored over the free base (CAS: 55579-01-6) [2] because it prevents atmospheric oxidation of the secondary amine, standardizes stoichiometry for downstream coupling, and significantly enhances solubility in polar aprotic solvents used in parallel synthesis [3].

Table 1: Physicochemical Properties
PropertyValue (Free Base)Value (TFA Salt)
CAS Number 55579-01-6298705-64-3
Molecular Formula C₁₀H₁₅N₃C₁₂H₁₆F₃N₃O₂
Molecular Weight 177.25 g/mol 291.27 g/mol
SMILES C1CN(CCN1)Cc2ccccn2C1CN(CCN1)CC2=CC=CC=N2.C(=O)(C(F)(F)F)O
pKa (Predicted) ~9.00 (Piperazine N-H)N/A (Salt form)
Physical Form Colorless to pale yellow liquidSolid / Crystalline powder
Storage Class 11 - Combustible SolidsInert atmosphere, Room Temp

Data synthesized from authoritative chemical databases[1][2].

  • Structural Significance & Pharmacological Integration

When designing targeted therapeutics, the incorporation of the 1-(pyridin-2-ylmethyl)piperazine motif is rarely accidental.

  • The Piperazine Core: Acts as a rigid, semi-saturated linker that projects attached pharmacophores into distinct spatial vectors. Its basic nitrogen alters the overall lipophilicity (LogD) of the parent drug, often rescuing compounds that suffer from poor aqueous solubility.

  • The Pyridin-2-ylmethyl Moiety: The nitrogen on the pyridine ring serves as a critical hydrogen-bond acceptor. In kinase inhibitors, this nitrogen frequently interacts with the hinge region of the ATP-binding pocket. Furthermore, the methylene bridge provides necessary rotational freedom, allowing the pyridine ring to adopt an optimal conformation for π−π stacking with aromatic residues in the target protein [4].

Pathway P Piperazine Core (Solubility & Linker) Target Target Protein (e.g., Kinase/GPCR) P->Target Spatial vector alignment Py Pyridin-2-ylmethyl (H-Bond Acceptor) Py->Target Pi-stacking / H-bond TFA TFA Counterion (Stability & Handling) TFA->P Ionic stabilization Effect Modulated Downstream Signaling Target->Effect Target Inhibition/Activation

Pharmacophore contributions to target protein binding and downstream signaling.
  • Self-Validating Synthesis Workflow

To ensure high purity and avoid the common pitfall of over-alkylation, the synthesis of this building block must be carefully controlled. Direct alkylation of piperazine with 2-(chloromethyl)pyridine often yields a mixture of mono- and di-alkylated products.

Causality in Experimental Design: We utilize a reductive amination approach using mono-Boc-protected piperazine. The Boc group acts as a steric and electronic shield, guaranteeing 100% regioselectivity. The subsequent deprotection with Trifluoroacetic Acid (TFA) serves a dual purpose: it cleaves the Boc group and simultaneously precipitates the product as the highly stable TFA salt.

Step-by-Step Protocol: Reductive Amination & Salt Formation

Phase 1: Reductive Amination

  • Preparation: In an inert atmosphere (N₂), dissolve 1.0 eq of 1-Boc-piperazine and 1.05 eq of 2-pyridinecarboxaldehyde in anhydrous 1,2-dichloroethane (DCE).

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the aldehyde, promoting iminium ion formation.

  • Reduction: Portion-wise, add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)₃). Why NaBH(OAc)₃? It is a mild reducing agent that selectively reduces the iminium intermediate without reducing the unreacted aldehyde.

  • Workup: Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the Boc-protected intermediate.

Phase 2: Deprotection and TFA Salt Isolation 5. Cleavage: Dissolve the crude intermediate in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2 hours. Self-validation step: Monitor CO₂ gas evolution; cessation indicates complete Boc cleavage. 6. Isolation: Concentrate the mixture under reduced pressure to remove excess TFA and DCM. 7. Trituration: Triturate the resulting residue with cold diethyl ether. The 1-(pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate will precipitate as a crystalline solid. Filter and dry under high vacuum.

Synthesis A 2-Pyridinecarboxaldehyde + 1-Boc-Piperazine B Reductive Amination (NaBH(OAc)3, DCE) A->B C Boc-Protected Intermediate B->C D Deprotection & Salt Formation (TFA, DCM) C->D E 1-(Pyridin-2-ylmethyl)piperazine TFA Salt D->E

Step-by-step synthesis workflow ensuring regioselectivity and salt formation.
  • Analytical Validation and Quality Control

Trust in chemical building blocks requires rigorous, self-validating analytical protocols. For the TFA salt of 1-(pyridin-2-ylmethyl)piperazine, standard ¹H-NMR is insufficient because it does not confirm the presence or stoichiometry of the counterion.

Step-by-Step LC-MS and Multi-Nuclear NMR Protocol
  • Sample Preparation: Dissolve 1 mg of the synthesized salt in 1 mL of LC-MS grade Methanol.

  • LC-MS Analysis (ESI+):

    • Run the sample on a C18 reverse-phase column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

    • Validation: You must observe a dominant peak at m/z 178.1 [M+H]⁺ corresponding to the free base. The TFA counterion will not appear in positive ion mode.

  • ¹H-NMR (400 MHz, DMSO-d₆):

    • Look for the diagnostic singlet of the methylene bridge (~3.7 ppm, 2H) and the characteristic splitting of the pyridine ring protons (multiplets between 7.2 - 8.5 ppm).

  • ¹⁹F-NMR (376 MHz, DMSO-d₆) [Critical Step]:

    • Causality: To validate the TFA salt, run a Fluorine NMR. A sharp singlet at ~ -74.0 ppm confirms the presence of the trifluoroacetate counterion. Integration relative to an internal standard (e.g., fluorobenzene) can confirm the exact molar ratio of base to salt.

References

  • Google Patents. "US8153629B2 - Pharmaceutical compounds". United States Patent and Trademark Office.
Exploratory

Thermodynamic Solvation and Physicochemical Profiling of 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-Trifluoroacetate in Organic Media

Executive Summary For drug development professionals and synthetic chemists, the solubility profile of key intermediates dictates the viability of downstream synthetic workflows, purification strategies, and formulation....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the solubility profile of key intermediates dictates the viability of downstream synthetic workflows, purification strategies, and formulation. 1-(Pyridin-2-ylmethyl)piperazine is a privileged pharmacophore widely utilized in the synthesis of kinase inhibitors (e.g., PI3K inhibitors) and antiviral agents [1]. While the free base (CAS 55579-01-6) is an oily liquid or low-melting solid that is difficult to handle and prone to oxidative degradation [2], its isolation as a 2,2,2-trifluoroacetate (TFA) salt yields a highly stable, crystalline solid.

This whitepaper provides an in-depth technical analysis of the solubility profile of 1-(Pyridin-2-ylmethyl)piperazine TFA salt in various organic solvents, exploring the thermodynamic causality behind its solvation and providing a self-validating protocol for empirical measurement.

Structural and Thermodynamic Causality of TFA Salt Solvation

The solubility of a pharmaceutical salt in organic media is a delicate balance between the lattice energy ( ΔHlattice​ ) of the solid crystal and the solvation energy ( ΔHsolvation​ ) provided by the solvent.

The Counterion Effect: Why TFA?

A common trap in early-phase drug development is the default selection of hydrochloride (HCl) salts. HCl salts possess tightly packed crystal lattices due to the high charge density of the chloride anion, which often renders them insoluble in moderately polar organic solvents like Dichloromethane (DCM) or Acetonitrile (MeCN).

By contrast, the trifluoroacetate ( CF3​COO− ) anion fundamentally alters the solvation thermodynamics:

  • Charge Delocalization: The negative charge is delocalized across the carboxylate oxygens, increasing the ionic radius and significantly lowering the lattice energy ( ΔHlattice​ ) compared to halides.

  • Lipophilic Hook: The highly electronegative CF3​ group acts as a lipophilic "hook." This allows the salt to engage in favorable London dispersion forces with low-dielectric solvents, bridging the polarity gap and preventing the salt from crashing out during cross-coupling reactions or liquid-liquid extractions.

Solvation Solid TFA Salt Crystal Lattice 1-(Pyridin-2-ylmethyl)piperazine Break Lattice Energy Overcome (ΔH_lattice > 0) Solid->Break Energy Input Cavity Solvent Cavity Formation (ΔH_cavity > 0) Break->Cavity Solvent Disruption Interact Ion-Dipole/H-Bonding (ΔH_interaction < 0) Cavity->Interact Solvation Solvated Solvated State [C10H16N3]+ + [CF3COO]- Interact->Solvated Thermodynamic Equilibrium

Thermodynamic cycle of 1-(Pyridin-2-ylmethyl)piperazine TFA salt dissolution in organic solvents.

Quantitative Solubility Profile in Key Organic Solvents

The following table summarizes the equilibrium solubility profile of the TFA salt across standard organic solvents at 25°C. The data reflects the interplay between the solvent's dielectric constant ( ϵ ), hydrogen-bonding capacity, and the unique lipophilicity of the TFA counterion.

SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Mechanistic Rationale
Dimethyl Sulfoxide (DMSO) 46.7> 100 Strong H-bond acceptor; highly polar nature easily solvates both the piperazinium cation and TFA anion. Ideal for biological assay stock solutions.
Methanol (MeOH) 32.750 - 100 Excellent H-bond donor/acceptor capacity; effectively disrupts intermolecular hydrogen bonds within the crystal lattice.
Acetonitrile (MeCN) 37.515 - 30 High dipole moment stabilizes the charge, but lacks H-bond donating ability, resulting in moderate-to-high solubility.
Dichloromethane (DCM) 9.15 - 15 Atypical for salts, but the lipophilic CF3​ group of the TFA counterion facilitates favorable dispersion forces in halogenated media.
Tetrahydrofuran (THF) 7.51 - 5 Low polarity limits ion dissociation; solubility is driven primarily by the basic pyridine nitrogen interacting with the ether oxygen.
n-Hexane 1.9< 0.1 Insufficient dielectric constant to overcome the ionic lattice energy; the compound remains strictly insoluble.

Methodological Framework: Self-Validating Solubility Determination

To ensure trustworthiness in physicochemical profiling, solubility cannot be measured by visual dissolution alone. The following protocol utilizes a self-validating shake-flask methodology . The critical addition of X-ray Powder Diffraction (XRPD) ensures that the measured concentration reflects the intact TFA salt, rather than a disproportionated free base or a novel solvent-adduct (solvate) [3].

Step-by-Step Protocol

Phase 1: Isothermal Equilibration

  • Preparation: Weigh exactly 50.0 mg of 1-(Pyridin-2-ylmethyl)piperazine TFA salt into a 2.0 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., anhydrous MeCN). Ensure a visible excess of solid remains to guarantee saturation.

  • Incubation: Seal the vial and agitate at 500 RPM on a thermomixer set strictly to 25.0 ± 0.1 °C for 48 hours.

    • Causality: A 48-hour window is mandatory to overcome kinetic supersaturation and ensure true thermodynamic equilibrium is reached.

Phase 2: Phase Separation & Self-Validation 4. Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25 °C to pellet the undissolved solid. 5. Validation (Critical Step): Extract a portion of the residual solid pellet, dry it lightly under a stream of nitrogen, and analyze it via XRPD.

  • Causality: If the XRPD diffractogram matches the starting material, the solubility value is valid for the TFA salt. If the pattern shifts, a polymorphic transition or solvate formation has occurred, and the solubility value must be attributed to the new solid phase.

Phase 3: Quantification 6. Dilution: Carefully aspirate 100 µL of the clear supernatant and dilute it volumetrically (e.g., 1:100) in the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of the detector. 7. Analysis: Analyze via RP-HPLC using a standard C18 column. Monitor the absorbance at 254 nm (targeting the pyridine chromophore). Calculate the exact concentration against a pre-established 5-point calibration curve.

Workflow Prep Excess Solid Addition (TFA Salt + Solvent) Incubate Isothermal Incubation (25°C, 48h, 500 rpm) Prep->Incubate Separate Phase Separation (Centrifugation) Incubate->Separate Equilibrium Analyze Quantification (HPLC-UV & XRPD) Separate->Analyze Supernatant & Solid

Self-validating shake-flask methodology for determining thermodynamic solubility.

Application in Drug Discovery Workflows

The superior solubility profile of the TFA salt in polar aprotic and halogenated solvents directly streamlines medicinal chemistry workflows. For instance, in the synthesis of PI3K inhibitors, the pyridine-piperazine moiety is often coupled to a thienopyrimidine core [1].

Using the TFA salt instead of the free base prevents oxidative degradation during storage. Furthermore, because the TFA salt maintains a solubility of 5-15 mg/mL in DCM and >15 mg/mL in MeCN, it can be directly utilized in homogenous catalytic cycles (e.g., Buchwald-Hartwig aminations) by simply adding a stoichiometric amount of a non-nucleophilic base (like N,N-Diisopropylethylamine) to liberate the free amine in situ, without the starting material crashing out of the reaction mixture.

Conclusion

The formulation of 1-(Pyridin-2-ylmethyl)piperazine as a 2,2,2-trifluoroacetate salt fundamentally optimizes its physicochemical properties. By lowering the crystal lattice energy and introducing a lipophilic CF3​ moiety, the salt achieves a highly favorable solubility profile across a broad spectrum of organic solvents. Employing a self-validating thermodynamic solubility protocol ensures that downstream synthetic and biological assays are built on rigorous, reproducible data.

References

  • Title: Pharmaceutical compounds (US8153629B2)
Foundational

Whitepaper: Mechanistic Utility and Synthetic Protocols for 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of pharmacophore scaffolds and their corresponding salt forms dictates the success of high-throughput screening and downstream lead optimization. 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of pharmacophore scaffolds and their corresponding salt forms dictates the success of high-throughput screening and downstream lead optimization. 1-(Pyridin-2-ylmethyl)piperazine is a privileged structural motif featuring a highly tunable piperazine ring coupled with a pyridine directing group. While the free base (CAS 55579-01-6) is widely utilized, converting it to the 2,2,2-trifluoroacetate (TFA) salt (CAS 298705-64-3) fundamentally alters its physicochemical properties, transforming a labile oil into a highly stable, crystalline intermediate[1],[2].

This technical guide provides an in-depth analysis of the compound’s chemical identity, its mechanistic role in pharmacological applications (such as PI3K inhibition and antipsychotic development), and a self-validating synthetic protocol designed for reproducibility and high yield.

Chemical Identity & Comparative Quantitative Data

To understand the operational advantages of the TFA salt over the free base, it is critical to compare their quantitative and physical properties. The table below summarizes these distinctions, highlighting why the TFA salt is the preferred form for rigorous analytical and biochemical research[1].

PropertyFree Base Form2,2,2-Trifluoroacetate (TFA) Salt
CAS Number 55579-01-6[2]298705-64-3[1]
Synonyms 1-[(2-Pyridyl)methyl]piperazine1-Pyridin-2-ylmethyl-piperazine trifluoroacetate
Molecular Formula C₁₀H₁₅N₃C₁₀H₁₅N₃ · C₂HF₃O₂ (or C₁₂H₁₆F₃N₃O₂)
Molecular Weight 177.25 g/mol [2]291.27 g/mol
SMILES N1(CC2=NC=CC=C2)CCNCC1[2]C1CN(CCN1)CC2=CC=CC=N2.C(=O)(C(F)(F)F)O[1]
InChIKey NATRYEXANYVWAW-UHFFFAOYSA-N[2]WHWZMZPDKCRSCS-UHFFFAOYSA-N[1]
Physical State Colourless to pale yellow liquid/oil[2]Crystalline Solid
Operational Stability Prone to atmospheric oxidationHighly stable; optimal for long-term library storage

The Causality of Salt Selection: Why Trifluoroacetate?

In drug development, the physical state of an intermediate directly impacts synthesis scalability. The free base of 1-(pyridin-2-ylmethyl)piperazine possesses a secondary amine that is susceptible to oxidative degradation and complicates purification via standard silica gel chromatography due to severe peak tailing.

The Mechanistic Advantage of TFA: By isolating the compound as a 2,2,2-trifluoroacetate salt, the basic nitrogen atoms are protonated. This achieves three critical outcomes:

  • Crystallinity & Handling: The ionic lattice formed by the bulky trifluoroacetate counterion yields a free-flowing powder, enabling precise gravimetric dispensing for parallel synthesis.

  • Chromatographic Behavior: The TFA salt suppresses unwanted interactions with silanol groups on stationary phases, allowing for sharper peaks during LC-MS analysis and purification.

  • Volatility: Unlike hydrochloric (HCl) or sulfuric acid salts, TFA is highly volatile. If excess acid is used during salt formation, it can be easily removed under reduced pressure without requiring an aqueous neutralization step that might compromise yield.

Pharmacological Utility: Scaffold Integration in Target Pathways

The 1-(pyridin-2-ylmethyl)piperazine scaffold is not merely a passive linker; it actively participates in target binding. The pyridine nitrogen serves as a critical hydrogen-bond acceptor, while the piperazine ring provides a flexible vector for exploring chemical space.

Antipsychotic Agents

The scaffold is a fundamental building block for benzylpiperazine derivatives. These molecules are frequently investigated as atypical antipsychotics because the piperazine moiety effectively mimics the spatial arrangement required to antagonize dopamine (D2) and serotonin (5-HT2A) receptors[2].

PI3K Inhibitors in Oncology

Phosphatidylinositol 3-kinases (PI3Ks) are lipid kinases that regulate cell survival and proliferation. Overactivation of the PI3K/Akt pathway is a hallmark of many cancers. Patents (e.g., US8153629B2) highlight the use of piperazine-heteroaryl derivatives as potent PI3K inhibitors[3]. The pyridine-piperazine axis fits precisely into the ATP-binding pocket of the PI3K catalytic domain, competitively blocking ATP binding and halting downstream Akt phosphorylation[3].

PI3KPathway RTK Receptor Tyrosine Kinase (RTK) Activation PI3K PI3K Lipid Kinase Activation RTK->PI3K Phosphorylation PIP PIP2 to PIP3 Conversion PI3K->PIP Catalysis AKT Akt/PKB Phosphorylation PIP->AKT Membrane Recruitment Scaffold Piperazine-Pyridine Scaffold Inhibitors Scaffold->PI3K Competitive Inhibition

Caption: Mechanism of action for piperazine-pyridine scaffolds in PI3K signaling inhibition.

Self-Validating Synthetic Methodology

To ensure absolute trustworthiness in the laboratory, the synthesis of 1-(pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate must be approached as a self-validating system. The following protocol utilizes chemoselective reductive amination followed by controlled deprotection, embedding analytical checkpoints at every phase of state-change.

Protocol: Chemoselective Reductive Amination & Salt Formation

Rationale for Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly chosen over Sodium borohydride (NaBH₄). The electron-withdrawing acetate groups and steric bulk of NaBH(OAc)₃ reduce its nucleophilicity, preventing the premature reduction of pyridine-2-carboxaldehyde to its corresponding alcohol before the imine intermediate can fully form.

Step-by-Step Procedure:

  • Imine Formation: Dissolve 1.0 equivalent of mono-Boc-piperazine and 1.05 equivalents of pyridine-2-carboxaldehyde in anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is selected over Dichloromethane (DCM) due to its higher boiling point (83 °C vs 39 °C), allowing for mild thermal acceleration if the imine formation encounters steric hindrance.

  • Reduction: Add 1.5 equivalents of NaBH(OAc)₃ portion-wise to the stirring solution. Maintain at room temperature for 12 hours under an inert atmosphere (N₂ or Ar).

  • Self-Validation Checkpoint 1 (LC-MS): Before quenching, sample the reaction. The mass spectrum must confirm the total disappearance of the aldehyde (m/z 108) and the exclusive presence of the Boc-protected intermediate (m/z 278 [M+H]⁺). Proceed only if conversion is >95%.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with Ethyl Acetate (EtOAc), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection & Salt Formation: Dissolve the crude Boc-protected intermediate in a 1:1 (v/v) mixture of Trifluoroacetic Acid (TFA) and DCM at 0 °C.

    • Causality: Initiating the cleavage at 0 °C controls the highly exothermic release of isobutylene gas, minimizing the risk of polymerization or side-reactions.

  • Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint 2 (TLC): Spot the reaction mixture against the intermediate on a silica plate. Stain with Ninhydrin. The complete disappearance of the UV-active Boc-intermediate and the appearance of a baseline, Ninhydrin-positive spot (the polar amine salt) validates complete deprotection.

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene three times to azeotropically remove any residual, unbound TFA.

  • Final Validation (NMR): Analyze the resulting crystalline solid via ¹H NMR (in D₂O) and ¹⁹F NMR. The ¹H NMR will show a distinct downfield shift of the piperazine ring protons due to protonation. The ¹⁹F NMR must display a sharp, singular peak at approximately -76 ppm, confirming the stoichiometric presence of the trifluoroacetate counterion.

SyntheticWorkflow A Pyridine-2-carboxaldehyde + Mono-Boc-Piperazine B Reductive Amination (NaBH(OAc)3, DCE, RT) A->B Imine Formation C Intermediate: Boc-Protected Amine B->C Reduction D Deprotection & Salt Formation (TFA, DCM, 0°C to RT) C->D Cleavage E 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-Trifluoroacetate D->E Precipitation

Caption: Synthetic workflow for 1-(Pyridin-2-ylmethyl)piperazine TFA salt via reductive amination.

Conclusion

The conversion of 1-(pyridin-2-ylmethyl)piperazine into its 2,2,2-trifluoroacetate salt represents a critical optimization step in early-stage drug discovery. By stabilizing the reactive secondary amine, researchers can reliably deploy this scaffold in the synthesis of complex architectures, ranging from CNS-active antipsychotics to targeted kinase inhibitors in oncology. Adhering to self-validating synthetic protocols ensures that the integrity of this building block is maintained from the reaction flask to the biological assay.

Sources

Exploratory

High-Resolution Mass Spectrometry and Physicochemical Profiling of 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary and Structural Nuances 1-(Pyridin-2-ylmethyl)piperazine 2,2,2...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary and Structural Nuances

1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate (CAS: 298705-64-3) [1] is a highly versatile, polybasic scaffold frequently utilized in the synthesis of advanced therapeutics. Its structural motif is a critical building block in the development of AKT protein kinase inhibitors[3] and various antipsychotic agents [2].

From an analytical and formulation perspective, the compound presents a specific challenge: it contains three basic nitrogen centers. The piperazine ring features a secondary and a tertiary amine (approximate pKa values of 9.8 and 5.7, respectively), while the pyridine ring features an aromatic amine (pKa ~5.2). Consequently, while the compound is often commercially supplied or generically referred to as a "trifluoroacetate" salt, it can exist as a mono-, di-, or tri-TFA salt depending on the purification and lyophilization conditions. Understanding the exact mass and molecular weight of these specific stoichiometric states is paramount to ensuring accurate molar dosing in downstream in vitro assays and avoiding mass spectrometry misidentifications.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In mass spectrometry and synthetic chemistry, distinguishing between Molecular Weight (calculated using average atomic weights for bulk weighing) and Exact Mass (calculated using the most abundant monoisotopic mass for high-resolution mass spectrometry, HRMS) is critical.

Below is the synthesized quantitative data for the free base and its potential TFA salt forms.

Table 1: Mass Specifications of 1-(Pyridin-2-ylmethyl)piperazine and TFA Salts
Compound StateChemical FormulaMolecular Weight ( g/mol )Monoisotopic Exact Mass (Da)
Free Base C₁₀H₁₅N₃177.25177.1266
TFA (Counterion) C₂HF₃O₂114.02113.9929
Mono-TFA Salt C₁₂H₁₆F₃N₃O₂291.27291.1195
Di-TFA Salt C₁₄H₁₇F₆N₃O₄405.29405.1123
Tri-TFA Salt C₁₆H₁₈F₉N₃O₆519.31519.1052

Note: In electrospray ionization (ESI), salts dissociate. An HRMS detector will not detect the intact salt mass (e.g., 291.1195 Da) but rather the protonated free base [M+H]+ at m/z 178.1339 and the trifluoroacetate anion [M-H]- at m/z 112.9856 .

Mechanistic Diagram: Protonation and Salt Formation

The following workflow illustrates the progressive protonation of the basic centers and the corresponding accumulation of TFA counterions.

G Base 1-(Pyridin-2-ylmethyl)piperazine Free Base Exact Mass: 177.1266 Da TFA1 + 1 eq TFA (CF3COOH) Base->TFA1 Mono Mono-TFA Salt Protonated N4 (Piperazine) Exact Mass: 291.1195 Da TFA2 + 1 eq TFA (CF3COOH) Mono->TFA2 Di Di-TFA Salt Protonated N1 & N4 Exact Mass: 405.1123 Da TFA3 + 1 eq TFA (CF3COOH) Di->TFA3 Tri Tri-TFA Salt Fully Protonated (inc. Pyridine) Exact Mass: 519.1052 Da TFA1->Mono TFA2->Di TFA3->Tri

Protonation cascade and TFA salt stoichiometry of 1-(Pyridin-2-ylmethyl)piperazine.

Analytical Protocol: LC-HRMS Verification Workflow

To definitively confirm the identity of 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate and assess its purity, a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol must be employed.

Objective

To confirm the exact mass of the API building block and verify the presence of the TFA counterion without inducing ion suppression artifacts.

Materials
  • Analyte: 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate sample.

  • Solvents: LC-MS grade Water, Acetonitrile, and Formic Acid (FA).

  • Column: Sub-2 µm C18 UPLC Column (e.g., 2.1 x 50 mm, 1.7 µm).

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the TFA salt in 1.0 mL of 50:50 Water:Acetonitrile to yield a 1 mg/mL stock. Dilute to a final working concentration of 1 µg/mL using 0.1% FA in water.

  • Causality: Injecting high concentrations (>10 µg/mL) into an Orbitrap or TOF system causes detector saturation, which artificially broadens peaks and distorts the natural isotopic distribution, rendering exact mass validation impossible.

Step 2: Chromatographic Setup

  • Action: Set Mobile Phase A to 0.1% FA in Water and Mobile Phase B to 0.1% FA in Acetonitrile.

  • Causality: Never use TFA in the mobile phase for this analysis. Although the sample is a TFA salt, adding TFA to the mobile phase causes severe ion suppression in positive ESI by forming strong, neutral ion pairs with basic amines. Formic acid ensures optimal protonation for the [M+H]+ species while allowing the sample's intrinsic TFA to elute in the void volume.

Step 3: Gradient Elution

  • Action: Execute a ballistic gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min. Column temperature should be maintained at 40°C to reduce backpressure and improve peak shape.

Step 4: Mass Spectrometry Parameters (Polarity Switching)

  • Action: Configure the HRMS to rapidly switch between Positive and Negative ESI modes.

    • Positive Mode Target: Extract m/z 178.1339 [M+H]+.

    • Negative Mode Target: Extract m/z 112.9856 [CF3COO]-.

  • Causality: Polarity switching acts as a self-validating mechanism. By simultaneously confirming the basic pharmacophore in positive mode and the trifluoroacetate counterion in negative mode, the analyst definitively proves the salt composition in a single run.

Step 5: Data Processing & Isotopic Validation

  • Action: Extract ion chromatograms (EIC) with a narrow 5 ppm mass tolerance window.

  • Causality: Verify that the M+1 isotopic peak of the base is approximately 11.5% the intensity of the monoisotopic peak. This mathematically validates the presence of the 10 carbon atoms ( 10×1.1%≈11% ) in the C₁₀H₁₅N₃ formula, confirming no degradation or unexpected adducts have occurred.

References

  • XiXisys. "GHS 11 (Rev.11) SDS Word 下载CAS: 298705-64-3 Name: - XiXisys". Source: xixisys.com.
  • ChemicalBook. "1-PYRIDIN-2-YLMETHYL-PIPERAZINE | 55579-01-6 - ChemicalBook". Source: chemicalbook.com.
  • Google Patents. "US8680114B2 - AKT protein kinase inhibitors". Source: google.com.

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to Screening 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate in Drug Discovery

Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of modern medicinal chemistry, the piperazine moiety stands out as a "privileged scaffold" due to its widespread presence in a multitude of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the piperazine moiety stands out as a "privileged scaffold" due to its widespread presence in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, including two basic nitrogen atoms that can be functionalized, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[2][3] The combination of a piperazine ring with a pyridine group, as seen in 1-(Pyridin-2-ylmethyl)piperazine, creates a chemical entity with significant potential for interacting with various biological targets, particularly within the central nervous system (CNS).[4][5] This document serves as a comprehensive guide for researchers and drug development professionals on the utilization of 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate in drug discovery screening campaigns.

The parent compound, 1-(Pyridin-2-ylmethyl)piperazine, is a known intermediate in the synthesis of derivatives with potential antipsychotic properties.[6] The trifluoroacetate (TFA) salt form is common for compounds isolated via preparative high-performance liquid chromatography (HPLC), a standard purification method in drug discovery.[7][8] While convenient, the presence of the TFA counter-ion can influence the compound's physicochemical properties and may have off-target effects in biological assays.[9][10] Therefore, careful consideration and appropriate controls are paramount during screening.

This guide will provide an in-depth overview of the compound's properties, a proposed screening workflow, a detailed protocol for a representative assay, and a discussion on the implications of the TFA salt form.

Physicochemical Properties and Handling

A thorough understanding of the test compound's properties is critical for designing robust and reproducible screening assays. Below is a summary of the key physicochemical data for 1-(Pyridin-2-ylmethyl)piperazine and its trifluoroacetate salt.

PropertyValueSource
Chemical Name 1-[(pyridin-2-yl)methyl]piperazine; trifluoroacetic acid[11]
CAS Number 298705-64-3[12]
Molecular Formula C12H16F3N3O2[12]
Molecular Weight 291.27 g/mol [12]
Parent Compound 1-(Pyridin-2-ylmethyl)piperazine[13]
Parent MW 177.25 g/mol [13]
Salt Form 2,2,2-trifluoroacetate[11]

Handling and Storage:

  • Solubility: The trifluoroacetate salt generally imparts good solubility in aqueous buffers, which is advantageous for biological screening. However, solubility should always be empirically determined in the specific assay buffer to be used.

  • Stability: Store the compound in a cool, dry, and dark place to prevent degradation. For long-term storage, it is advisable to keep it at -20°C or below. Stock solutions in DMSO or other appropriate solvents should also be stored at low temperatures.

  • Hygroscopicity: Piperazine salts can be hygroscopic. It is recommended to handle the solid compound in a controlled environment (e.g., a glove box) to minimize water absorption, which can affect the accuracy of weighing.

Proposed Screening Workflow

Given the prevalence of pyridylpiperazine derivatives as modulators of CNS receptors, a primary screening campaign could focus on a panel of relevant G-protein coupled receptors (GPCRs) and ion channels. The following workflow provides a logical progression from initial hit identification to more detailed characterization.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Selectivity & Mechanism of Action A Compound Preparation (1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate) Stock Solution in DMSO B High-Throughput Screening (HTS) Single concentration (e.g., 10 µM) Panel of CNS receptors (e.g., Dopamine, Serotonin, Adrenergic receptors) A->B C Hit Identification (Activity > 50% inhibition/activation) B->C D Resynthesis/Repurchase of Compound Confirm identity and purity C->D E Dose-Response Analysis (e.g., 10-point concentration curve) Determine IC50/EC50 D->E F Counter-ion Exchange (Optional but Recommended) Prepare acetate or HCl salt E->F G Re-test Dose-Response with New Salt Form F->G H Selectivity Profiling Screen against a broader panel of related and unrelated targets G->H I Mechanism of Action (MoA) Studies (e.g., Radioligand binding assays, functional assays) H->I J Lead Candidate Selection I->J

Caption: Proposed workflow for screening 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate.

Detailed Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

This protocol provides a detailed methodology for a competitive radioligand binding assay, a common primary screening technique for GPCRs. The dopamine D2 receptor is chosen as a representative target due to the known activity of many piperazine-containing compounds at this receptor.[5]

Objective: To determine the binding affinity of 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate for the human dopamine D2 receptor.

Materials:

  • 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate

  • DMSO (cell culture grade)

  • HEK293 cells stably expressing the human dopamine D2 receptor

  • [³H]-Spiperone (radioligand)

  • Haloperidol (positive control)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Scintillation vials and cocktail

  • 96-well microplates

  • Multi-channel pipettes

  • Cell harvester and filter mats

  • Liquid scintillation counter

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM to 100 nM).

    • Further dilute these solutions in the assay buffer to the final desired concentrations. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent-induced artifacts.

  • Membrane Preparation:

    • Culture HEK293-D2R cells to confluency.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well microplate, add the following to each well:

      • 50 µL of assay buffer

      • 50 µL of [³H]-Spiperone (at a final concentration equal to its Kd)

      • 50 µL of the test compound at various concentrations.

      • For total binding, add 50 µL of assay buffer instead of the test compound.

      • For non-specific binding, add 50 µL of a high concentration of haloperidol (e.g., 10 µM).

    • Initiate the binding reaction by adding 50 µL of the prepared cell membranes (containing a predetermined amount of protein, e.g., 20-50 µg).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Harvesting and Counting:

    • Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Potential Signaling Pathway Modulation

Should 1-(Pyridin-2-ylmethyl)piperazine demonstrate significant binding to the D2 receptor, it would likely modulate downstream signaling pathways. The D2 receptor is a Gi-coupled GPCR, and its activation typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular A 1-(Pyridin-2-ylmethyl)piperazine B Dopamine D2 Receptor (Gi-coupled GPCR) A->B Binding C Gi Protein Activation B->C Activation D Adenylyl Cyclase (Inhibition) C->D Inhibits E cAMP Levels (Decrease) D->E Reduces production of F PKA Activity (Decrease) E->F Leads to G Cellular Response F->G Modulates

Caption: Potential signaling pathway modulated by a D2 receptor antagonist.

Considerations for the Trifluoroacetate Salt

The use of TFA salts in early drug discovery is a double-edged sword. While they often confer good solubility, the TFA counter-ion itself can introduce experimental artifacts.[9]

  • TFA-induced cytotoxicity: At higher concentrations, TFA can be cytotoxic, which could lead to false positives in cell-based assays.[14] It is crucial to run appropriate vehicle controls, including a control with the TFA salt of a non-active compound, to assess the contribution of the counter-ion to any observed cellular effects.

  • Alteration of biological activity: The TFA counter-ion can interact with the target protein or other components of the assay system, potentially altering the measured activity of the compound.[9]

  • Recommendation for Hit Confirmation: For any confirmed hits from the primary screen, it is highly recommended to perform a salt exchange to a more biologically compatible form, such as acetate or hydrochloride.[7] Re-testing the compound in these salt forms will help to validate that the observed activity is due to the parent molecule and not an artifact of the TFA counter-ion.

Conclusion

1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate represents a promising starting point for drug discovery campaigns, particularly in the search for novel CNS-active agents. Its structural motifs are well-represented in numerous approved drugs, suggesting a high potential for biological activity.[15][16][17] By employing a systematic screening workflow, as outlined in this guide, and by giving careful consideration to the potential effects of the trifluoroacetate counter-ion, researchers can effectively probe the therapeutic potential of this and similar compounds. The protocols and insights provided herein are intended to serve as a robust foundation for the design and execution of successful screening experiments, ultimately accelerating the identification of new lead candidates for further development.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. Available from: [Link]

  • The Strategic Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available from: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available from: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. Available from: [Link]

  • Which salt form should I choose for my peptide? AmbioPharm. Available from: [Link]

  • Quantifying trifluoroacetic acid as a counterion in drug discovery by 19F NMR and capillary electrophoresis. PubMed. Available from: [Link]

  • Impact of Counter-ion in Peptide on Studies in Different Research Fields. GenScript. Available from: [Link]

  • Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis. Omizzur. Available from: [Link]

  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PMC. Available from: [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC. Available from: [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PMC. Available from: [Link]

  • Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. ResearchGate. Available from: [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PMC. Available from: [Link]

  • Piperazines database - synthesis, physical properties. Mol-Instincts. Available from: [Link]

  • Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. PMC. Available from: [Link]

  • 1-[(pyridin-2-yl)methyl]piperazine; trifluoroacetic acid. Chemspace. Available from: [Link]

  • 1-(pyridin-2-ylmethyl)piperazine, trifluoroacetic acid-298705-64-3. Thoreauchem. Available from: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Available from: [Link]

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Application

Application Notes &amp; Protocols: A Researcher's Guide to the Synthesis of Metal Complexes with 1-(Pyridin-2-ylmethyl)piperazine TFA Salt

Abstract The synthesis of novel metal complexes is a cornerstone of advancements in catalysis, materials science, and medicinal chemistry. Ligands derived from piperazine, particularly those functionalized with pyridyl g...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of novel metal complexes is a cornerstone of advancements in catalysis, materials science, and medicinal chemistry. Ligands derived from piperazine, particularly those functionalized with pyridyl groups, offer a versatile scaffold for constructing complexes with diverse coordination geometries and functionalities.[1][2] This guide provides a comprehensive overview and detailed protocols for the preparation of metal complexes using 1-(Pyridin-2-ylmethyl)piperazine, supplied as a trifluoroacetic acid (TFA) salt. We will delve into the critical role of the TFA counterion and the necessity of in situ deprotonation, explain the rationale behind key experimental parameters, and provide step-by-step procedures for synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile ligand in their work.

The Ligand: Understanding 1-(Pyridin-2-ylmethyl)piperazine TFA Salt

1-(Pyridin-2-ylmethyl)piperazine is a bidentate or potentially tridentate ligand capable of coordinating with a wide range of metal ions. Its structure features two key nitrogen donor sites: the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized secondary amine nitrogen of the piperazine ring. The second nitrogen of the piperazine ring can also participate in coordination, often leading to the formation of bridged or polymeric structures.[3][4]

The Critical Role of the Trifluoroacetate (TFA) Counterion

Commercial availability or purification of amine-containing compounds via methods like reverse-phase HPLC often results in the product being isolated as a TFA salt.[5][6] Trifluoroacetic acid is a strong acid (pKa ≈ 0.5), meaning that in the salt form, it protonates the most basic site on the ligand.[7][8] In this case, the more basic piperazine nitrogen is protonated, forming a piperazinium cation.

Why this matters: The protonated piperazine nitrogen bears a positive charge and its lone pair of electrons is unavailable for coordination to a metal center. Therefore, a crucial and non-negotiable step in the synthesis of a metal complex from this ligand salt is the in situ deprotonation with a suitable base. This liberates the neutral ligand, activating it for complexation.

Coordination Chemistry Principles

The 1-(pyridin-2-ylmethyl)piperazine ligand typically coordinates in a bidentate fashion through the pyridine nitrogen and the adjacent piperazine nitrogen, forming a stable five-membered chelate ring. The piperazine ring itself typically adopts a stable chair conformation.[9] The specific coordination number and geometry of the final complex are influenced by several factors:

  • The Metal Ion: Its size, charge, and preferred coordination geometry (e.g., tetrahedral, square planar, octahedral).

  • The Ligand-to-Metal Ratio: Stoichiometry can dictate whether a simple mononuclear complex or a more complex polynuclear structure is formed.

  • Counterions from the Metal Salt: Anions like chloride or nitrate can act as co-ligands, occupying coordination sites on the metal.

  • Solvent: The solvent can sometimes coordinate to the metal center.

General Principles of Synthesis

The preparation of these complexes follows a logical workflow that begins with the essential deprotonation of the ligand salt, followed by the reaction with a chosen metal precursor.

SynthesisWorkflow cluster_prep Reactant Preparation cluster_reaction Complex Formation cluster_workup Isolation & Purification Ligand 1. Ligand TFA Salt Dissolution (e.g., in Methanol) Base 2. Addition of Base (e.g., Triethylamine) → In Situ Deprotonation Ligand->Base Frees the ligand for coordination React 4. Combine Ligand & Metal Solutions (Often with stirring at RT) Base->React Free Ligand Solution Metal 3. Metal Salt Dissolution (e.g., CuCl2 in Methanol) Metal->React Observe 5. Observation (Color change, precipitation) React->Observe Isolate 6. Isolate Crude Product (Filtration) Observe->Isolate Wash 7. Wash (With appropriate solvent) Isolate->Wash Dry 8. Dry (Vacuum oven) Wash->Dry

Caption: General workflow for metal complex synthesis.

Key Experimental Considerations
ParameterChoice & Rationale
Metal Precursor Chlorides (e.g., CuCl₂, ZnCl₂, CoCl₂) and nitrates are common choices due to their good solubility in polar solvents like methanol or ethanol. Acetates can also be used. The choice can influence the final product, as the anion may coordinate to the metal.
Solvent Methanol, ethanol, and acetonitrile are excellent choices as they typically dissolve both the ligand salt and many first-row transition metal salts. Water can also be used, but solubility should be checked.[10]
Base A non-coordinating organic base like triethylamine (TEA) is often ideal. It is strong enough to deprotonate the piperazinium ion but is unlikely to compete with the primary ligand for coordination sites. An inorganic base like sodium hydroxide could also be used, but care must be taken to avoid precipitation of metal hydroxides.
Stoichiometry A 1:1 or 2:1 ligand-to-metal ratio is a common starting point. A 1:1 ratio with a metal that prefers four-coordination (like Cu(II)) might result in a complex like [M(L)X₂] where X is a solvent or counterion. A 2:1 ratio could yield [M(L)₂]X₂.
Temperature Most complexation reactions of this type proceed readily at room temperature. Gentle heating can sometimes be employed to increase reaction rates or improve solubility, but it may also lead to decomposition.

Detailed Experimental Protocol: Synthesis of Dichloro[1-(pyridin-2-ylmethyl)piperazine]copper(II)

This protocol provides a representative procedure for the synthesis of a Copper(II) complex. It can be adapted for other metal ions by substituting the metal salt.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)
1-(Pyridin-2-ylmethyl)piperazine TFA SaltC₁₀H₁₅N₃ · CF₃COOH291.27291 mg1.0
Copper(II) Chloride DihydrateCuCl₂ · 2H₂O170.48170 mg1.0
Triethylamine (TEA)(C₂H₅)₃N101.19140 µL1.0
Methanol (Anhydrous)CH₃OH32.04~20 mL-
Diethyl Ether(C₂H₅)₂O74.12~30 mL-
Step-by-Step Procedure
  • Ligand Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 291 mg (1.0 mmol) of 1-(Pyridin-2-ylmethyl)piperazine TFA salt in 10 mL of anhydrous methanol. The solution should be clear and colorless.

  • Deprotonation: To the stirring ligand solution, add 140 µL (1.0 mmol) of triethylamine dropwise. Stir the solution at room temperature for 15 minutes.

    • Causality Check: This step is critical. The triethylamine neutralizes the trifluoroacetic acid, deprotonating the piperazinium cation to yield the free, neutral ligand that is active for coordination. The byproduct is triethylammonium trifluoroacetate, which will remain dissolved in the methanol.

  • Metal Salt Preparation: In a separate 25 mL beaker, dissolve 170 mg (1.0 mmol) of CuCl₂·2H₂O in 10 mL of anhydrous methanol. The solution will be a pale blue/green.

  • Complexation: Add the copper(II) chloride solution dropwise to the stirring ligand solution over a period of 5 minutes.

  • Reaction & Observation: Upon addition of the metal salt, a significant color change to a deeper blue or royal blue should be observed, indicating complex formation. Allow the reaction mixture to stir at room temperature for 2 hours. A precipitate may begin to form during this time.

  • Isolation: After 2 hours, reduce the solvent volume to approximately 5 mL using a rotary evaporator. Add 20 mL of diethyl ether to the concentrated solution to precipitate the product fully.

  • Purification: Collect the blue solid product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with a small amount of cold methanol (2 x 5 mL) and then diethyl ether (2 x 10 mL) to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified solid product in a vacuum oven at 50 °C for 4 hours.

  • Characterization: Determine the yield and characterize the product using the methods described in Section 4. Expected yield is typically >70%.

Characterization of Metal Complexes

Proper characterization is essential to confirm the identity and purity of the synthesized complex. A multi-technique approach is recommended.

CharacterizationWorkflow cluster_initial Initial Confirmation cluster_structural Structural Elucidation cluster_definitive Definitive Structure Product Synthesized Complex FTIR FT-IR Spectroscopy (Confirms ligand coordination) Product->FTIR UVVis UV-Vis Spectroscopy (d-d transitions, color) Product->UVVis MS Mass Spectrometry (ESI-MS) (Confirms mass of complex ion) FTIR->MS Proceed if coordination is indicated NMR NMR Spectroscopy (For diamagnetic complexes, e.g., Zn(II)) MS->NMR For detailed solution structure Xray Single-Crystal X-ray Diffraction (Provides bond lengths & angles) MS->Xray If suitable crystals are obtained

Caption: Recommended workflow for complex characterization.

Key Analytical Techniques
TechniqueExpected Observations & Insights
FT-IR Spectroscopy Compare the spectrum of the complex to that of the starting ligand. Look for shifts in the pyridine ring stretching vibrations (typically ~1600-1400 cm⁻¹) upon coordination to the metal. This is a strong indicator of successful complexation.
UV-Vis Spectroscopy For d-block transition metals like Cu(II) or Co(II), broad, low-intensity absorptions in the visible region (e.g., ~600-800 nm for Cu(II)) correspond to d-d electronic transitions, confirming the presence of the metal in a specific coordination environment.
Mass Spectrometry (ESI-MS) Electrospray ionization is a soft technique ideal for coordination complexes.[11] It allows for the detection of the molecular ion of the complex, such as [M(L)Cl]⁺ for a dichloro complex, confirming the ligand and metal are bound together.
¹H NMR Spectroscopy This is most useful for diamagnetic complexes (e.g., Zn(II), Cd(II)). Upon coordination, the proton signals of the ligand, especially those close to the nitrogen donor atoms (e.g., the α-protons of the pyridine ring and the CH₂ protons adjacent to the nitrogens), will show significant downfield shifts.
Single-Crystal X-ray Diffraction This is the definitive method for structural characterization. If suitable crystals can be grown, it provides unambiguous information on the metal's coordination geometry, bond lengths, bond angles, and the conformation of the ligand.[9][12]

Applications and Future Directions

Metal complexes derived from pyridine- and piperazine-containing ligands are of significant interest due to their wide-ranging applications.

  • Catalysis: These complexes have been explored as catalysts in various organic transformations. The tunable electronic and steric properties of the ligand scaffold allow for the optimization of catalytic activity and selectivity.[13][14][15]

  • Medicinal Inorganic Chemistry: The piperazine moiety is a "privileged scaffold" found in numerous FDA-approved drugs.[1][2] Metal complexes incorporating this structure are actively being investigated for their potential as anticancer, antimicrobial, and antifungal agents.[16][17][18] The metal ion can introduce novel mechanisms of action not accessible by the organic ligand alone.

  • Materials Science: The ability of the piperazine unit to bridge metal centers makes these ligands excellent building blocks for coordination polymers and metal-organic frameworks (MOFs), which have applications in gas storage, separation, and sensing.[3][19]

By following the principles and protocols outlined in this guide, researchers can reliably synthesize and characterize novel metal complexes based on 1-(Pyridin-2-ylmethyl)piperazine, paving the way for new discoveries in these exciting fields.

References

  • Geiger, D. K., et al. (2013). The Coordination Chemistry of Iron with the 1,4‐Bis(2‐pyridyl‐methyl)piperazine Ligand. Zeitschrift für anorganische und allgemeine Chemie. Available at: [Link]

  • Dey, S., et al. (2015). Group 12 metal complexes of (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine: rare participation of terminal piperazine N in coordination leads to structural diversity. Dalton Transactions. Available at: [Link]

  • Golen, J. A., et al. (2016). Coordination Chemistry and Structural Dynamics of a Long and Flexible Piperazine-Derived Ligand. Crystal Growth & Design. Available at: [Link]

  • Kaur, S., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Available at: [Link]

  • Nam, W., et al. (2013). (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine. Acta Crystallographica Section E. Available at: [Link]

  • Tseberlidis, G., et al. (2017). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. European Journal of Inorganic Chemistry. Available at: [Link]

  • Jemal, A., & Tadesse, A. (2017). Selected Pharmacological Applications of 1st Row Transition Metal Complexes: A review. Clinical Medicine Research. Available at: [Link]

  • Caselli, A., et al. (2017). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. AIR Unimi. Available at: [Link]

  • Kumar, R., et al. (2024). Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Tseberlidis, G., et al. (2017). Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes. Semantic Scholar. Available at: [Link]

  • Abu-Dief, A. M., & Mohamed, I. M. (2019). Metal Complexes in Medicine: An Overview and Update from Drug Design Perspective. Journal of Drug Design and Medicinal Chemistry. Available at: [Link]

  • Bu, Y., et al. (2017). Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex. PMC. Available at: [Link]

  • Wikipedia. (2024). Trifluoroacetic acid. Available at: [Link]

  • Al-Hamdani, A. A. S. (2016). Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. Der Pharma Chemica. Available at: [Link]

  • Dey, S., et al. (2015). Group 12 metal complexes of (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine: rare participation of terminal piperazine N in coordination leads to structural diversity. Dalton Transactions. Available at: [Link]

  • ResearchGate. (2021). Recent advances in synthesis of piperazine based ligands, metal complexes and their applications. Available at: [Link]

  • Gros, C. P., et al. (2024). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus. Chimie. Available at: [Link]

  • Mokuolu, O. F., & Tella, A. C. (1973). The Preparation and Analysis of Some Metal-Pyridine Complexes. Journal of Chemical Education. Available at: [Link]

  • ResearchGate. (2017). (PDF) The crystal structure of (E)-N′-(pyridin-2-ylmethylene)pyrazine-2-carbohydrazide, C11H9N5O. Available at: [Link]

  • Wang, Z. (2025). Metal Coordination Complexes for Catalytic Application Development. Preprints.org. Available at: [Link]

  • LaDuca, R. L., & Martin, D. P. (2023). Poly[[μ-1,4-bis(pyridin-4-ylmethyl)piperazine]bis[μ3-4-(2-carboxylatoethyl)benzoato]dicopper(II)]. IUCr Journals. Available at: [Link]

  • Quora. (2021). What are the uses of trifluoroacetic acid (TFA)?. Available at: [Link]

  • Zhang, Y., et al. (2012). Rapid Access to Substituted Piperazines via Ti(NMe2)4‑Mediated C−C Bond-Making Reactions. Organometallics. Available at: [Link]

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  • Ratilainen, T., et al. (2001). Mass spectrometric studies on pyridine-piperazine-containing ligands and their complexes with transition metals formed in solution. PubMed. Available at: [Link]

  • Steuer, C., et al. (2025). (PDF) Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. ResearchGate. Available at: [Link]

  • Blake, D., et al. (2024). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. MDPI. Available at: [Link]

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Method

Application Notes and Protocols for In Vitro Characterization of 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate

Introduction: The Pyridinylpiperazine Scaffold in Modern Drug Discovery The 1-(Pyridin-2-ylmethyl)piperazine moiety represents a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targetin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridinylpiperazine Scaffold in Modern Drug Discovery

The 1-(Pyridin-2-ylmethyl)piperazine moiety represents a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a diverse array of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. Its structural features—a hydrogen bond acceptor in the pyridine ring and the basic nitrogen atoms of the piperazine ring—allow for versatile interactions with biological targets. The trifluoroacetate salt form of the title compound is typically supplied to enhance solubility and stability in aqueous buffers used for in vitro assays.

Compounds bearing this scaffold have been investigated for a range of activities, including antagonism of the TRPV1 ion channel and inhibition of urease.[1][2] Furthermore, the broader arylpiperazine class of molecules is well-known for its interaction with aminergic GPCRs, such as serotonin (5-HT) and dopamine (D) receptors, which are critical targets in the treatment of neuropsychiatric disorders.[3]

Given the prevalence of this chemical motif in neurologically active agents, this guide outlines detailed protocols for the in vitro characterization of 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate, hypothesizing its potential activity at the human serotonin 2A receptor (5-HT₂AR), a key receptor implicated in various physiological and pathological processes. The methodologies described herein are, however, broadly applicable to the study of this compound at other GPCR targets.

Hypothesized Mechanism of Action: Modulation of 5-HT₂A Receptor Signaling

The 5-HT₂A receptor is a Gq/11-coupled GPCR. Upon binding of an agonist, the receptor undergoes a conformational change, leading to the activation of the Gq protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), leading to a transient increase in cytosolic Ca²⁺ concentration.[4][5] This calcium transient can be measured to quantify receptor activation.

5HT2A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5HT2AR 5-HT₂A Receptor Gq Gαq/11 5HT2AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 Yields ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃ Receptor Ca_release Ca²⁺ Release Agonist Agonist (e.g., Serotonin or Test Compound) Agonist->5HT2AR Binds ER->Ca_release Stimulates

Caption: Hypothesized 5-HT₂A receptor signaling cascade.

Core In Vitro Assays for Pharmacological Characterization

To comprehensively profile 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate at the 5-HT₂A receptor, a two-tiered approach is recommended:

  • Radioligand Binding Assay: To determine the compound's affinity (Ki) for the receptor.

  • Functional Cell-Based Assay (Calcium Flux): To assess the compound's functional activity as an agonist, antagonist, or allosteric modulator, and to determine its potency (EC₅₀ or IC₅₀) and efficacy.

Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the ability of the test compound to displace a known high-affinity radiolabeled ligand from the 5-HT₂A receptor.

Principle: The assay measures the competition between the unlabeled test compound and a fixed concentration of a radiolabeled antagonist (e.g., [³H]-ketanserin) for binding to membranes prepared from cells expressing the human 5-HT₂A receptor. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.

Workflow Diagram:

Binding_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - Test Compound Dilutions - Radioligand ([³H]-ketanserin) - Cell Membranes (h5-HT₂AR) - Assay Buffer Start->Prep_Reagents Incubate Incubate Components: Total Binding, Non-Specific Binding (NSB), & Test Compound Wells Prep_Reagents->Incubate Harvest Harvest onto Filter Mats (Rapid Filtration) Incubate->Harvest Wash Wash Filters with Cold Buffer Harvest->Wash Scintillation Add Scintillation Cocktail & Count Radioactivity (CPM) Wash->Scintillation Analyze Analyze Data: Calculate % Inhibition, IC₅₀, and Ki Scintillation->Analyze End End Analyze->End

Caption: Workflow for the competitive radioligand binding assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA.

    • Test Compound: Prepare a 10 mM stock solution of 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, then dilute into assay buffer.

    • Radioligand: Dilute [³H]-ketanserin (specific activity ~60-90 Ci/mmol) in assay buffer to a final concentration of 2 nM (twice the desired final concentration of 1 nM).

    • Cell Membranes: Use commercially available membranes from HEK293 or CHO cells stably expressing the human 5-HT₂A receptor. Thaw on ice and dilute in assay buffer to a concentration of 10-20 µg protein per well.

    • Non-Specific Binding (NSB) Agent: Use a high concentration of a non-radiolabeled 5-HT₂A antagonist, such as 10 µM Mianserin.

  • Assay Plate Setup (96-well plate):

    • Total Binding (TB): 50 µL assay buffer + 50 µL radioligand + 100 µL cell membranes.

    • Non-Specific Binding (NSB): 50 µL NSB agent + 50 µL radioligand + 100 µL cell membranes.

    • Test Compound: 50 µL of each test compound dilution + 50 µL radioligand + 100 µL cell membranes.

  • Incubation:

    • Incubate the plate at room temperature (~25°C) for 60-90 minutes with gentle agitation.

  • Harvesting:

    • Rapidly filter the contents of each well through a GF/B filter mat (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

    • Wash the filters 3-4 times with 300 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mat.

    • Place the filter mat in a sample bag and add scintillation cocktail.

    • Seal the bag and measure the radioactivity (Counts Per Minute, CPM) in a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [(CPMSample - CPMNSB) / (CPMTB - CPMNSB)])

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Data Summary Table:

ParameterDescriptionExample Value
Radioligand[³H]-ketanserin1 nM
Receptor Sourceh5-HT₂AR expressing cell membranes15 µ g/well
Incubation Time90 minutes25°C
IC₅₀Concentration for 50% inhibitionDetermined from curve fit
KiInhibitory constantCalculated via Cheng-Prusoff
Protocol 2: No-Wash Calcium Flux Functional Assay

This assay measures the ability of the test compound to elicit or block the 5-HT₂A receptor-mediated release of intracellular calcium.

Principle: Cells expressing the 5-HT₂A receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation by an agonist, the resulting increase in intracellular calcium enhances the fluorescence of the dye. This change in fluorescence is measured in real-time using a plate reader.[5]

Workflow Diagram:

Calcium_Flux_Workflow Start Start Cell_Plating Plate h5-HT₂AR expressing cells in a 96/384-well plate Start->Cell_Plating Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Incubate_Dye Incubate to allow de-esterification of the dye Dye_Loading->Incubate_Dye Add_Compound Add test compound (for agonist mode) or pre-incubate (for antagonist mode) Incubate_Dye->Add_Compound Add_Agonist Add reference agonist (for antagonist mode) Add_Compound->Add_Agonist Antagonist Mode Only Measure_Fluorescence Measure fluorescence kinetically using a plate reader (e.g., FLIPR, FlexStation) Add_Compound->Measure_Fluorescence Add_Agonist->Measure_Fluorescence Analyze Analyze Data: Calculate % Activation or % Inhibition, EC₅₀ or IC₅₀ Measure_Fluorescence->Analyze End End Analyze->End

Caption: Workflow for the calcium flux functional assay.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture HEK293 or CHO cells stably expressing the human 5-HT₂A receptor under standard conditions.

    • Plate the cells into black-walled, clear-bottom 96- or 384-well microplates and grow to 90-100% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the cell culture medium from the plate and add the dye-loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Assay Execution (using a fluorescence plate reader):

    • Agonist Mode:

      • Prepare serial dilutions of the test compound and a reference agonist (e.g., serotonin) in assay buffer.

      • Place the cell plate and the compound plate into the instrument.

      • Establish a baseline fluorescence reading for 10-20 seconds.

      • The instrument automatically adds the compound dilutions to the cell plate.

      • Continue to measure the fluorescence response kinetically for 90-180 seconds.

    • Antagonist Mode:

      • Prepare serial dilutions of the test compound.

      • Add the test compound dilutions to the dye-loaded cell plate and pre-incubate for 15-30 minutes.

      • Prepare the reference agonist (serotonin) at a concentration that gives ~80% of its maximal response (EC₈₀).

      • Establish a baseline fluorescence reading.

      • The instrument adds the EC₈₀ concentration of the reference agonist to all wells.

      • Measure the fluorescence response kinetically.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

    • Agonist Mode: Normalize the data to the response of a maximal concentration of the reference agonist (100%) and buffer alone (0%). Plot the normalized response against the log concentration of the test compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

    • Antagonist Mode: Normalize the data to the response of the reference agonist in the absence of the test compound (100%) and buffer alone (0%). Plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀.

Data Summary Table:

ParameterDescriptionExample Value
Cell LineHEK293-h5-HT₂AR25,000 cells/well
DyeFluo-4 AM2 µM
Reference AgonistSerotonin (5-HT)EC₅₀ ~ 5-15 nM
Agonist Mode OutputEC₅₀ and EₘₐₓDetermined from curve fit
Antagonist Mode OutputIC₅₀Determined from curve fit

Conclusion and Further Steps

The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate. By combining binding and functional assays, researchers can obtain a comprehensive pharmacological profile, including the compound's affinity, potency, and efficacy at a hypothesized target like the 5-HT₂A receptor. Positive results from these primary assays would warrant further investigation, including selectivity profiling against other 5-HT receptor subtypes and other GPCRs, as well as exploring different functional readouts like β-arrestin recruitment to understand the potential for biased agonism.[4]

References

  • Berg, K. A., & Clarke, W. P. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved March 19, 2026, from [Link]

  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved March 19, 2026, from [Link]

  • Ladds, G., & Wilson, M. J. (2013). Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. British Journal of Pharmacology, 168(5), 1122-1134. [Link]

  • Leone, S., et al. (2022). In Vitro and In Silico Analysis of the Residence Time of Serotonin 5-HT7 Receptor Ligands with Arylpiperazine Structure. ACS Chemical Neuroscience, 13(8), 1225-1237. [Link]

  • Swanson, D. M., et al. (2005). Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist. Journal of Medicinal Chemistry, 48(6), 1857-1872. [Link]

  • Ullah, Z., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Molecules, 29(6), 1275. [Link]

Sources

Application

Application Note: 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate as a Privileged Building Block in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 1-(Pyridin-2-ylmethyl)piperazin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate (CAS: 298705-64-3) represents a highly versatile, "privileged" bifunctional scaffold[1]. By combining the conformational flexibility and tunable basicity of a piperazine ring with the target-engagement capabilities of a pyridine motif, this compound serves as a cornerstone for synthesizing central nervous system (CNS) agents, kinase inhibitors, and G-protein-coupled receptor (GPCR) ligands[2].

This technical guide explores the mechanistic rationale behind utilizing the trifluoroacetate (TFA) salt form, details its physicochemical properties, and provides self-validating, step-by-step protocols for its integration into late-stage drug development workflows.

Structural Rationale: The Privileged Scaffold

The architectural design of 1-(Pyridin-2-ylmethyl)piperazine offers distinct advantages in medicinal chemistry:

  • The Piperazine Ring: Piperazine is one of the most widely utilized heterocycles in FDA-approved drugs. Its saturated, six-membered dual-nitrogen structure allows it to adopt both chair and boat conformations, optimizing molecular fit within enzyme active sites[2]. Furthermore, it acts as a critical solubilizing group and a basic center for salt-bridge formation with acidic amino acid residues (e.g., Asp, Glu) in target proteins.

  • The Pyridine Motif: Substituted pyridines are ubiquitous in pharmaceuticals, appearing in dozens of approved therapeutics[3]. The 2-pyridinylmethyl group acts as a potent hydrogen-bond acceptor. In kinase inhibitors, this nitrogen frequently engages the hinge region of the ATP-binding pocket, while in other targets, it serves as an excellent metal-chelating moiety.

  • The TFA Salt Form: Unmodified polyamines and secondary amines are often hygroscopic, prone to atmospheric oxidation, and susceptible to forming carbamates upon exposure to CO2​ []. Supplying this building block as a 2,2,2-trifluoroacetate salt protonates the highly basic secondary amine, locking it into a stable, easy-to-handle solid that ensures stoichiometric precision during high-throughput library synthesis[1].

ScaffoldLogic A 1-(Pyridin-2-ylmethyl) piperazine TFA B Piperazine Ring (Solubility & Flexibility) A->B C Pyridine Ring (Target Engagement) A->C D TFA Salt Form (Benchtop Stability) A->D

Fig 1. Structural logic and functional contributions of the building block components.

Physicochemical & Pharmacokinetic Profiling

Understanding the quantitative properties of this building block is essential for predicting its behavior in both synthetic workflows and biological systems. The pKa of the secondary amine dictates the basicity required for free-basing during reactions[5].

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Relevance in Workflow
Chemical Name 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetateStandardized nomenclature for procurement and regulatory documentation.
CAS Number 298705-64-3Specific to the TFA salt; ensures correct physical form is acquired[1].
Molecular Weight 291.27 g/mol (Salt) / 177.25 g/mol (Free Base)Critical for accurate stoichiometric calculations during library design.
pKa (Predicted) ~9.00 (Piperazine NH)Dictates the choice of non-nucleophilic base (e.g., DIPEA) required for in situ free-basing[5].
Physical State Solid / CrystallineThe TFA salt prevents hygroscopic degradation and oxidation common to free piperazines[].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . They incorporate specific in-process checks (e.g., LC-MS tracking) and mechanistically justified reagent choices to guarantee high yields and purity.

Protocol A: High-Yield Amidation (N-Acylation)

This protocol details the coupling of the TFA salt with a carboxylic acid to form an amide bond, a fundamental transformation in late-stage lead diversification.

Workflow S1 1. Dissolve TFA Salt in DMF + Add DIPEA (3.0 eq) S2 2. Acid Activation (Carboxylic Acid + HATU) S1->S2 Free-base generated S3 3. Nucleophilic Attack (Amide Bond Formation) S2->S3 Active HOAt ester S4 4. In-Process Validation (LC-MS: m/z 178 depletion) S3->S4 Stir 2h at RT S4->S3 Incomplete S5 5. Aqueous Workup (NaHCO3 / LiCl Washes) S4->S5 Conversion >95% S6 6. Purified N-Acyl Piperazine S5->S6 Organic layer dried

Fig 2. Self-validating workflow for high-yield amidation using the TFA salt building block.

Step-by-Step Methodology:

  • Preparation & Free-Basing: Suspend 1-(Pyridin-2-ylmethyl)piperazine TFA (1.0 eq) in anhydrous DMF (0.2 M concentration). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: The TFA salt must be neutralized to restore the nucleophilicity of the secondary amine. 1.0 eq of DIPEA neutralizes the TFA, 1.0 eq acts as a proton scavenger for the coupling byproduct, and an additional 1.0 eq ensures the reaction mixture remains strictly basic, preventing premature quenching of the active ester.

  • Electrophile Activation: In a separate vial, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in DMF. Stir for 10 minutes, then transfer to the piperazine solution.

    • Causality: HATU generates a highly reactive HOAt ester. The pyridine nitrogen within the HOAt leaving group provides anchimeric assistance (neighboring group effect), drastically accelerating the coupling rate compared to standard HOBt-based reagents.

  • In-Process Validation (LC-MS): Stir at room temperature for 2 hours. Sample 5 µL of the reaction, dilute in 1 mL MeCN, and inject into the LC-MS.

    • Validation Check: Monitor the disappearance of the free piperazine mass peak at m/z 178.15 [M+H]+ . Proceed to workup only when depletion is >95%.

  • Aqueous Workup & DMF Removal: Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash sequentially with saturated aqueous NaHCO3​ (2x), followed by 5% aqueous LiCl (3x), and finally brine.

    • Causality: NaHCO3​ neutralizes and removes residual acidic byproducts. DMF is highly miscible with water but partitions stubbornly into Ethyl Acetate; the 5% LiCl washes drastically increase the polarity of the aqueous phase, effectively stripping DMF out of the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the target amide.

Protocol B: Chemoselective Reductive Amination

Reductive amination is utilized to append diverse alkyl or aryl-alkyl groups to the piperazine nitrogen, optimizing lipophilicity and metabolic stability[2].

Step-by-Step Methodology:

  • Imine Formation: Combine the TFA salt (1.0 eq), target aldehyde (1.1 eq), and Triethylamine (TEA, 1.5 eq) in anhydrous 1,2-Dichloroethane (DCE). Stir at room temperature for 1 hour.

    • Causality: DCE is preferred over Dichloromethane (DCM) because its higher boiling point allows for gentle heating if the aldehyde is sterically hindered, and it better stabilizes the transient iminium ion intermediate. TEA is sufficient here as no acidic coupling byproducts are generated.

  • Chemoselective Reduction: Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 eq) in a single portion. Stir for 4-12 hours.

    • Causality: NaBH(OAc)3​ is a uniquely mild reducing agent. Unlike Sodium borohydride ( NaBH4​ ), it does not readily reduce aldehydes at room temperature. This chemoselectivity allows the iminium ion to form completely before reduction occurs, virtually eliminating the formation of unwanted primary alcohol byproducts[2].

  • Validation & Quenching: Monitor via TLC (DCM:MeOH 9:1 with 1% NH4​OH ). Upon consumption of the aldehyde, quench the reaction with saturated aqueous NaHCO3​ and stir vigorously for 30 minutes to destroy excess borohydride species before extraction.

References

  • [5] ChemicalBook. 1-PYRIDIN-2-YLMETHYL-PIPERAZINE. 5

  • [1] J&K Scientific. 1-Pyridin-2-ylmethyl-piperazine | 298705-64-3. 1

  • [3] Life Chemicals. Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. 3

  • [2] National Institutes of Health (NIH). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. 2

  • [] BOC Sciences. Piperidines - Building Block.

Sources

Method

Application Note: Comprehensive NMR Characterization of 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-Trifluoroacetate

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Scientists Document Type: Technical Application Note & Validated Protocol Scientific Context & Rationale 1-(Pyridin-2-ylmethyl)piperazine (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Scientists Document Type: Technical Application Note & Validated Protocol

Scientific Context & Rationale

1-(Pyridin-2-ylmethyl)piperazine (CAS 55579-01-6) is a highly versatile heterocyclic building block, widely utilized as an intermediate in the synthesis of benzylpiperazine derivatives, antipsychotic agents, and targeted CNS therapeutics[1]. During pharmaceutical development, particularly following reverse-phase high-performance liquid chromatography (RP-HPLC) purification, this compound is frequently isolated as a 2,2,2-trifluoroacetate (TFA) salt.

While mass spectrometry (LC-MS) can easily confirm the mass of the parent free-base, it cannot reliably determine the exact stoichiometry of the salt (mono-, bis-, or tris-TFA) nor identify the specific site of protonation. To bridge this analytical gap, multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy—specifically combining 1 H, 13 C, and 19 F acquisition—is required. Fluorine-19 ( 19 F) NMR is exceptionally valuable here; fluorine is the most electronegative element, yielding a massive chemical shift dispersion (over 700 ppm) with highly resolved, first-order resonance lines that are highly sensitive to the local electronic environment[2].

Causality in Salt Characterization: The piperazine ring contains two basic nitrogen atoms (a secondary amine at N4 and a tertiary amine at N1), while the pyridine ring contains a less basic sp2 nitrogen. The TFA counterion will preferentially protonate the most basic site first (N4). By analyzing the downfield shifts of the adjacent aliphatic protons in the 1 H NMR spectrum and quantifying the 19 F integration relative to the pyridine protons, scientists can definitively map the protonation state and validate the stoichiometric purity of the API.

Experimental Design & Workflow

To ensure absolute quantitative results, NMR spectra must be acquired under strict experimental conditions, moving beyond routine structural confirmation into the realm of quantitative NMR (qNMR)[3].

G A 1. Sample Preparation 5-10 mg in DMSO-d6 Internal Standard Added B 2. Multinuclear 1D NMR 1H, 13C, and 19F Acquisition (Verify TFA Stoichiometry) A->B C 3. 2D NMR Experiments COSY, HSQC, HMBC (Resolve Piperazine Overlap) B->C D 4. Spectral Processing Phase/Baseline Correction Integration & qNMR C->D E 5. Structural Elucidation Resonance Assignment & Salt Verification D->E

Workflow for the multinuclear NMR characterization of small molecule TFA salts.

Self-Validating Experimental Protocols

Sample Preparation
  • Solvent Selection (Causality): Do not use CDCl 3​ . TFA salts of secondary amines form tight ion pairs that exhibit strong hydrogen bonding, often leading to broad, unresolvable lines or complete insolubility in non-polar solvents. DMSO- d6​ is selected because its high dielectric constant fully solvates the ion pair, disrupting intermolecular hydrogen bonds and yielding sharp, highly resolved resonances.

  • Procedure:

    • Accurately weigh 5.0–10.0 mg of the 1-(Pyridin-2-ylmethyl)piperazine TFA salt.

    • Dissolve completely in 600 µL of DMSO- d6​ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference for 1 H/ 13 C.

    • Optional for absolute qNMR: Add 1% v/v Hexafluorobenzene (HFB) as a 19 F internal standard (-164.0 ppm)[2].

    • Transfer to a high-quality 5 mm NMR tube.

Data Acquisition Parameters

To achieve a self-validating system, the acquisition parameters must prevent signal saturation, which would otherwise skew integration ratios.

  • 1 H NMR (400 or 500 MHz):

    • Pulse Sequence: zg30 or zg (Standard 1D).

    • Relaxation Delay (d1): Must be set to 5 × T1​ of the slowest relaxing proton (typically the pyridine protons). A d1 of 10–15 seconds is recommended for quantitative integration[3].

    • Scans (ns): 16 to 32.

  • 19 F NMR (376 or 470 MHz):

    • Pulse Sequence: zg (with 1 H decoupling ig if investigating long-range H-F couplings, though TFA is typically a singlet).

    • Spectral Width: Ensure a wide sweep width (+100 to -200 ppm) to capture both the TFA signal (~ -75 ppm) and any reference standards[2][4].

    • Referencing: The 19 F chemical shifts of the trifluoroacetyl group generally vary from −85 to −67 ppm depending on solvent polarity[4]. In DMSO- d6​ , reference the TFA peak to approximately -74.5 ppm, or use an internal capillary of 5% TFA in D 2​ O set to -76.55 ppm[5].

  • 13 C NMR (100 or 125 MHz):

    • Pulse Sequence: zgpg30 (Proton decoupled).

    • Scans (ns): 512 to 1024 (due to low natural abundance and splitting of the TFA carbon signals by fluorine).

Validation Checkpoint

The Stoichiometry Test: Once the spectra are phased and baseline-corrected, integrate the isolated pyridine H6 doublet (~8.5 ppm) and set its value to 1.00. Next, integrate the 19 F TFA singlet.

  • If the 19 F integral is ~3.00, the sample is a mono-TFA salt .

  • If the 19 F integral is ~6.00, it is a bis-TFA salt .

  • Self-Validation: If the ratio deviates significantly from an integer multiple of 3, the relaxation delay (d1) was insufficient, or the sample contains free TFA acid impurities.

Structural Elucidation & Quantitative Data

The tables below summarize the expected chemical shifts for the mono-TFA salt of 1-(Pyridin-2-ylmethyl)piperazine in DMSO- d6​ at 298 K. The protonation of the piperazine N4 amine induces a distinct downfield shift in the adjacent C3'/C5' methylene protons compared to the free base.

Table 1: 1 H and 13 C NMR Resonance Assignments
Structural Position 1 H Chemical Shift (ppm)Multiplicity ( J in Hz) 13 C Chemical Shift (ppm)
Pyridine C2 --157.5
Pyridine C3 7.45d (7.8)122.1
Pyridine C4 7.80td (7.7, 1.8)136.8
Pyridine C5 7.30dd (7.5, 4.8)122.5
Pyridine C6 8.52d (4.8)149.2
CH 2​ Bridge 3.75s63.4
Piperazine C2', C6' (near N1)2.70m52.1
Piperazine C3', C5' (near N4)3.15m43.5
Piperazine NH 2+​ 8.80br s-
TFA (C=O) --158.2 (q, 2JCF​ = 34)
TFA (CF 3​ ) --116.5 (q, 1JCF​ = 292)

Note: The 13 C signals for the TFA counterion appear as distinct quartets due to carbon-fluorine spin-spin coupling. The massive 1JCF​ coupling (~292 Hz) is a definitive marker of the CF 3​ group.

Table 2: 19 F NMR Quantitative Data
Component 19 F Chemical Shift (ppm)MultiplicityIntegration (Relative to Pyridine H6 = 1)
TFA Counterion -74.5Singlet3.00 (Mono-salt) / 6.00 (Bis-salt)
Hexafluorobenzene (Ref) -164.0SingletSet to known molar concentration

Conclusion

The comprehensive NMR characterization of 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate requires a deliberate, multinuclear approach. By leveraging the extreme sensitivity and broad chemical shift range of 19 F NMR[2], alongside strictly controlled relaxation parameters for qNMR[3], researchers can unequivocally establish both the structural connectivity and the exact salt stoichiometry. Utilizing highly polar solvents like DMSO- d6​ ensures the disruption of ion-pairing, yielding the sharp, well-resolved spectra necessary for high-confidence pharmaceutical development.

References

  • Title: Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists Source: MDPI (Toxins) URL: [Link]

  • Title: 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species Source: Dove Press (Research and Reports in Organic Chemistry) URL: [Link]

  • Title: Supplementary Information: Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectroscopy Source: The Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds Source: AZoM URL: [Link]

Sources

Application

HPLC method development for 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate analysis

Introduction 1-(Pyridin-2-ylmethyl)piperazine is a critical building block and intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders and antip...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(Pyridin-2-ylmethyl)piperazine is a critical building block and intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders and antipsychotic agents[1][2]. When isolated or supplied as a 2,2,2-trifluoroacetate (TFA) salt, its chromatographic analysis presents a unique set of challenges. The molecule features three basic nitrogen atoms—one within the pyridine ring and two within the piperazine moiety—making it highly polar and basic[3].

This application note details a causality-driven method development strategy and provides experimental protocols for the robust quantification and purity analysis of 1-(Pyridin-2-ylmethyl)piperazine TFA salt using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Physicochemical Properties

Understanding the analyte's physicochemical profile is the foundation of any self-validating chromatographic method. The inherent basicity of the piperazine and pyridine nitrogens dictates the absolute necessity for strict pH control and ion-pairing in the mobile phase.

Table 1: Physicochemical Properties of 1-(Pyridin-2-ylmethyl)piperazine TFA

PropertyValue
Chemical Name 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate
CAS Number (Free Base) 55579-01-6[1][4]
Molecular Formula (Free Base) C10H15N3[4]
Molecular Weight (Free Base) 177.25 g/mol [4]
Predicted pKa ~9.00 (Piperazine moiety)[1]
Appearance Colourless to pale yellow liquid/solid (salt dependent)[1][5]
Solubility Highly soluble in water and polar organic solvents

Method Development Strategy: The Causality Behind the Choices

Overcoming Silanol Interactions

In RP-HPLC, basic compounds like piperazine derivatives often exhibit severe peak tailing. This phenomenon is caused by secondary ion-exchange interactions between the positively charged amine groups of the analyte and the negatively charged, unreacted residual silanol groups (Si-O⁻) on the silica support of the column[3]. To mitigate this, a highly inert, end-capped C18 column or a polar-embedded stationary phase is mandatory[6].

The Role of Trifluoroacetic Acid (TFA) as an Ion-Pairing Agent

Because the analyte is already formulated as a TFA salt, utilizing TFA in the mobile phase is the most logical, field-proven approach[7][8]. TFA serves a dual mechanistic purpose in this separation:

  • pH Suppression: Adding 0.1% TFA lowers the mobile phase pH to approximately 2.0. At this highly acidic pH, all three basic nitrogen atoms in the analyte are fully protonated, preventing partial ionization that leads to peak broadening[9]. Furthermore, the acidic pH suppresses the ionization of residual silanols on the column, neutralizing their negative charge and preventing secondary tailing interactions.

  • Hydrophobic Ion-Pairing: A fully protonated, highly polar analyte struggles to retain on a hydrophobic C18 column. The trifluoroacetate counterion (CF3COO⁻) pairs with the protonated amines to form a neutral, hydrophobic ion complex. This complex partitions effectively into the C18 stationary phase, significantly enhancing retention and peak symmetry[8][10].

Detection Strategy

The pyridine ring acts as a strong chromophore. UV detection at 254 nm provides excellent sensitivity and specificity for the analyte, while safely avoiding the low-wavelength UV absorbance interference typical of TFA (which absorbs strongly below 210 nm)[9][11].

Experimental Protocols

Protocol 1: Mobile Phase Preparation

Objective: Create a self-validating, stable mobile phase system to ensure reproducible ion-pairing.

  • Mobile Phase A (0.1% TFA in Water): Measure 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA)[7]. Transfer into a 1000 mL volumetric flask containing ~900 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and make up to the mark with water. Degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Measure 1.0 mL of HPLC-grade TFA. Transfer into a 1000 mL volumetric flask containing ~900 mL of HPLC-grade Acetonitrile[7]. Mix and make up to the mark with Acetonitrile. Degas appropriately.

Protocol 2: Sample Preparation
  • Accurately weigh 10.0 mg of 1-(Pyridin-2-ylmethyl)piperazine TFA standard.

  • Dissolve in 10.0 mL of Mobile Phase A to create a 1.0 mg/mL stock solution[8].

  • Vortex for 1 minute to ensure complete dissolution.

  • Dilute the stock solution with Mobile Phase A to a working concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial[10].

Protocol 3: Chromatographic Conditions

Table 2: Optimized HPLC Parameters

ParameterSetting
Column End-capped C18 (e.g., 150 mm × 4.6 mm, 3.5 µm)[11]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Elution Mode Gradient

Table 3: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.04060[8]
15.04060
15.1955
20.0955
Protocol 4: System Suitability Testing (SST)

To ensure the protocol operates as a self-validating system, perform six replicate injections of the 100 µg/mL working standard prior to sample analysis. The system is deemed suitable if:

  • Relative Standard Deviation (RSD) of peak area ≤ 2.0%.

  • Tailing Factor (T) ≤ 1.5 (verifying effective silanol masking by TFA).

  • Theoretical Plates (N) ≥ 5000.

Visualizations

Workflow Step1 Analyte Profiling (Polar, Basic, 3 N-atoms) Step2 Column Selection (End-capped C18 / Polar-embedded) Step1->Step2 Step3 Mobile Phase Optimization (0.1% TFA for Ion-Pairing) Step2->Step3 Step4 Detection Strategy (UV at 254 nm) Step3->Step4 Step5 Method Validation (SST, Linearity, Precision) Step4->Step5

Caption: Logical workflow for HPLC method development of polar basic analytes.

Mechanism Analyte Protonated Analyte (Basic Nitrogens +) IonPair Hydrophobic Ion Pair (Neutralized Complex) Analyte->IonPair Electrostatic Interaction TFA TFA Counterion (CF3COO-) TFA->IonPair Retention Enhanced Retention on C18 Stationary Phase IonPair->Retention Hydrophobic Partitioning

Caption: Mechanism of TFA-mediated ion-pairing for enhanced reversed-phase retention.

Results & Troubleshooting

By utilizing a 0.1% TFA gradient, the 1-(Pyridin-2-ylmethyl)piperazine peak will elute with high symmetry, overcoming the typical pitfalls of basic amine analysis. If peak tailing is still observed during the SST, analysts should verify the age of the column (as silica dissolves over time, exposing new silanols) or consider switching to a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC utilizes a highly organic mobile phase to retain polar compounds without relying entirely on hydrophobic ion-pairing[3][9].

References

  • SIELC Technologies. "TFA (Trifluoroacetic Acid) HPLC Methods". SIELC Chromatography Applications. [Link]

  • SciSpace. "A review on method development by hplc". Typeset/SciSpace Publications. [Link]

  • International Journal of Pharmacy and Biological Sciences (IJPBS). "A Simple and Sensitive High Performance Liquid Chromatographic Method for Determination of Trifluoroacetic Acid". IJPBS Archives.[Link]

  • Quality Assurance and Safety of Crops & Foods (QASCF). "The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD". QASCF Journal. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate

Welcome to the technical support guide for the synthesis of 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimize...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers and drug development professionals improve yield and purity for this valuable synthetic intermediate.[1][2] We will explore the two most common synthetic routes: reductive amination and direct N-alkylation, addressing specific challenges you may encounter.

Core Synthesis Strategies

The synthesis of 1-(pyridin-2-ylmethyl)piperazine primarily involves forming a C-N bond between the piperazine ring and the 2-methylpyridine moiety. The main challenge lies in achieving selective mono-substitution on the symmetrical piperazine ring, as the formation of the 1,4-disubstituted byproduct is a common cause of low yields.[3][4]

Synthesis_Routes cluster_reactants Starting Materials Piperazine Piperazine Reductive_Amination Route A: Reductive Amination Piperazine->Reductive_Amination N_Alkylation Route B: N-Alkylation Piperazine->N_Alkylation Py_Aldehyde Pyridine-2- carboxaldehyde Py_Aldehyde->Reductive_Amination Py_Chloride 2-(Chloromethyl)pyridine Py_Chloride->N_Alkylation Free_Base 1-(Pyridin-2-ylmethyl)piperazine (Free Base) Reductive_Amination->Free_Base NaBH(OAc)₃ or NaBH₃CN N_Alkylation->Free_Base Base (e.g., K₂CO₃) Excess Piperazine TFA_Salt Final Product: 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate Free_Base->TFA_Salt + CF₃COOH (TFA) Troubleshooting_Low_Yield Start Low Yield Observed Check_Byproducts Analyze Crude Reaction Mixture (LC-MS, NMR) Start->Check_Byproducts Disub Major Byproduct: 1,4-Disubstituted Piperazine Check_Byproducts->Disub Di-alkylation Product Found Aldehyde_Reduction Major Byproduct: 2-Pyridinemethanol (from Reductive Amination) Check_Byproducts->Aldehyde_Reduction Alcohol Byproduct Found Unreacted_SM Major Component: Unreacted Starting Material Check_Byproducts->Unreacted_SM High SM Remaining Quat_Salt Poor Mass Balance/ Aqueous-Soluble Byproducts (from N-Alkylation) Check_Byproducts->Quat_Salt Poor Recovery Post-Workup Sol_Disub Solution: • Use large excess of piperazine (5-10 eq). • Consider Boc-protection strategy. Disub->Sol_Disub Sol_Aldehyde_Reduction Solution: • Use milder reducing agent: NaBH(OAc)₃. • Ensure mildly acidic pH (e.g., add AcOH). Aldehyde_Reduction->Sol_Aldehyde_Reduction Sol_Unreacted_SM Solution: • Check imine formation conditions (pH 4-6). • Increase reaction time or temperature. • Verify reagent quality. Unreacted_SM->Sol_Unreacted_SM Sol_Quat_Salt Solution: • Use 1:1 stoichiometry or slight excess of piperazine. • Avoid overheating. Quat_Salt->Sol_Quat_Salt

Caption: Decision tree for troubleshooting low yield based on byproduct analysis.

Section 2: Purification and Salt Formation

Q5: My product is highly soluble in water. How can I effectively extract it from the aqueous phase after workup?

A5: The basic nitrogen atoms of your product will be protonated in neutral or acidic water, making it highly water-soluble.

  • Adjust pH: Before extraction, basify the aqueous layer to a pH > 10 using a base like 2M NaOH or solid K₂CO₃. This deprotonates the piperazine and pyridine nitrogens, converting the molecule to its free base form, which is significantly less polar and more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate. [5][6]2. Salting Out: Add sodium chloride (NaCl) to the aqueous layer to saturation. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and driving your product into the organic layer during extraction. [6]3. Use a More Polar Solvent: If DCM or ethyl acetate fail, try extractions with a more polar solvent system like a 9:1 mixture of DCM:Isopropanol.

Q6: I've purified the free base, but when I add trifluoroacetic acid (TFA) to form the salt, I get a sticky oil instead of a solid. How can I induce crystallization?

A6: Oiling out is common when forming salts of highly functionalized molecules. [7]1. Trituration: After removing the bulk solvent, add a non-polar solvent in which the oil is insoluble, such as diethyl ether or hexane. Vigorously stir or scratch the flask with a glass rod. This mechanical agitation can provide the energy needed to break the supersaturation and initiate crystallization. 2. Solvent Choice: Form the salt in a solvent where it has low solubility. Diethyl ether is an excellent choice. Dissolve the free base in a minimal amount of ether and add the TFA dropwise. The salt should precipitate directly as a solid. 3. Slow Evaporation: Dissolve the oil in a small amount of a slightly polar solvent (e.g., acetone) and add a non-polar anti-solvent (e.g., hexane) until it just turns cloudy. Seal the flask and let the solvent slowly evaporate over several days.

Q7: How do I remove residual TFA from my final product?

A7: Residual TFA can be problematic for downstream applications. If you need the free base, you can perform an aqueous workup, washing a DCM solution of your product with a basic aqueous solution (e.g., saturated NaHCO₃) until the aqueous layer is basic. [8]If you need the solid TFA salt free of excess acid, you can co-evaporate the product with a solvent like toluene several times on a rotary evaporator to azeotropically remove the volatile TFA.

Optimized Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol prioritizes selectivity and is often higher yielding on a lab scale.

  • Imine Formation: In a round-bottom flask, dissolve piperazine (3.0 eq) in 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.2 M). Add pyridine-2-carboxaldehyde (1.0 eq) followed by acetic acid (1.1 eq). Stir the mixture at room temperature for 1-2 hours. Monitor for imine formation via TLC or LC-MS. [9]2. Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, controlling any minor exotherm with an ice bath.

  • Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor for the disappearance of the imine intermediate.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Separate the layers and extract the aqueous phase three times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) with 0.5% triethylamine added to the mobile phase to prevent peak tailing. [10]

Protocol 2: Formation of the Trifluoroacetate Salt
  • Dissolution: Dissolve the purified free base of 1-(pyridin-2-ylmethyl)piperazine (1.0 eq) in a minimal amount of diethyl ether or methyl tert-butyl ether (MTBE).

  • Acidification: Add trifluoroacetic acid (TFA) (1.0 to 1.1 eq) dropwise with stirring. A white precipitate should form immediately.

  • Isolation: Stir the resulting slurry for 30 minutes at room temperature. Collect the solid by vacuum filtration.

  • Drying: Wash the filter cake with cold diethyl ether and dry under high vacuum to obtain the final 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate salt.

Comparative Data

ParameterRoute A: Reductive AminationRoute B: N-Alkylation (Excess Piperazine)
Primary Reagents Pyridine-2-carboxaldehyde, Piperazine, NaBH(OAc)₃2-(Chloromethyl)pyridine, Piperazine (5-10 eq), K₂CO₃
Key Advantage High selectivity, milder conditions, avoids quaternary salts. [11]Fewer reagents, potentially lower cost for large scale.
Key Disadvantage More expensive reducing agent, potential for aldehyde side reactions. [9]Requires removal of large excess of piperazine, risk of di-substitution if stoichiometry is not controlled. [5]
Typical Solvents Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Acetonitrile (ACN), Dimethylformamide (DMF)
Reaction Temp. Room TemperatureRoom Temperature to Reflux
Workup Complexity Standard aqueous quench and extraction.Requires careful extraction to remove excess piperazine or precipitation/crystallization.

Table 1: Comparison of primary synthetic routes for 1-(Pyridin-2-ylmethyl)piperazine.

References

  • BenchChem. (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. BenchChem.
  • AmbioPharm. (n.d.). Which salt form should I choose for my peptide? AmbioPharm.
  • Novabiochem. (2006). An efficient route from trifluoroacetates to water soluble free amines using Diaion HP-20. PubMed.
  • Reddy, et al. (2019). Synthesis and Docking studies of 1-Phenyl-3-(4-(pyridin-2-ylmethyl) piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine.
  • IntechOpen. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen.
  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. BenchChem.
  • Reddit r/Chempros. (2025).
  • Naseer, M. M., et al. (2024).
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • PMC. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PMC.
  • Sciencemadness Wiki. (2024). Trifluoroacetic acid. Sciencemadness Wiki.
  • Organic Chemistry Portal. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)
  • J&K Scientific. (n.d.). 1-Pyridin-2-ylmethyl-piperazine. J&K Scientific.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal.
  • Google Patents. (n.d.). KR101083935B1 - Trifluoroacetylation for amines.
  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Organic Chemistry Portal.
  • BenchChem. (2025). Technical Support Center: Purification of 1-(Piperazin-2-yl)ethanol. BenchChem.
  • Reddit. (2025).
  • ChemicalBook. (2026). 1-PYRIDIN-2-YLMETHYL-PIPERAZINE. ChemicalBook.
  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines.
  • Google Patents. (1959). US2919275A - Purification of piperazine.
  • Encyclopedia.pub. (2021).
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem.
  • Google Patents. (n.d.). CN102304102B - Preparation method of 1-methyl piperazine.
  • Google Patents. (n.d.). US3481933A - Recovery and purification of piperazine.
  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?
  • Reddit r/Chempros. (2024). Reductive amination difficulties - poor conversion. Reddit.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • Ambeed.com. (n.d.). Reactions of Piperazines. Ambeed.com.
  • MDPI. (2021).
  • Google Patents. (n.d.). WO2014184039A1 - Method for preparing n-alkyl-piperazines.
  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?
  • MedChemExpress. (n.d.). 2-Piperazinopyridine (1-(Pyridin-2-yl)piperazine). MedChemExpress.

Sources

Optimization

Technical Support Center: Freebasing 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-Trifluoroacetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of removing trifluoroacetic acid (TFA) from 1-(Pyridin-2-ylmethyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of removing trifluoroacetic acid (TFA) from 1-(Pyridin-2-ylmethyl)piperazine.

Core Principles & Causality

1-(Pyridin-2-ylmethyl)piperazine is a highly polar polyamine containing three distinct basic nitrogen centers: a pyridine ring (pKa ~5.2), a tertiary piperazine nitrogen (pKa ~9.0), and a secondary piperazine nitrogen (pKa ~9.8). Trifluoroacetic acid (TFA, pKa ~0.2) forms deeply stabilized, tightly bound ion pairs with these basic sites[1].

Because of these strong electrostatic interactions, simple vacuum evaporation or lyophilization will not break the TFA-amine salt[2]. Effective freebasing requires either outcompeting the TFA with a stronger base (raising the pH > 11) or utilizing ion-exchange chromatography to physically isolate the counter-ions.

Workflow Decision Matrix

G A 1-(Pyridin-2-ylmethyl)piperazine TFA Salt B Select Removal Strategy A->B C Liquid-Liquid Extraction (LLE) B->C Large Scale (>1g) D Strong Cation Exchange (SCX) B->D Small Scale / LC Fractions E Anion Exchange (e.g., Amberlyst A21) B->E Moisture-Sensitive F Add NaOH/K2CO3 Extract with DCM/MeOH C->F G Load onto SCX Wash TFA, Elute w/ NH3 D->G H Stir with Basic Resin Filter Resin E->H I Pure Freebase Amine F->I G->I H->I

Decision matrix for selecting a TFA removal strategy for basic amines.

Diagnostic FAQs

Q: I washed my LLE organic layer with saturated sodium bicarbonate (NaHCO₃), but ¹⁹F NMR still shows TFA. Why? A: Saturated NaHCO₃ yields an aqueous pH of approximately 8.3. The secondary piperazine nitrogen in your molecule has a pKa near 9.8. Because the wash pH is lower than the amine's pKa, the amine remains protonated and tightly bound to the trifluoroacetate counter-ion. To successfully deprotonate the piperazine ring, you must use a stronger base like 1M NaOH or 10% K₂CO₃ (pH > 11).

Q: I used 1M NaOH, but my yield is extremely low. Where did my product go? A: 1-(Pyridin-2-ylmethyl)piperazine is a low-molecular-weight, highly polar compound. Even in its neutral freebase form, it exhibits significant aqueous solubility. If you extract with a non-polar solvent like pure diethyl ether or hexanes, the partition coefficient heavily favors the aqueous layer. Solution: Saturate the aqueous layer with NaCl (brine) to "salt out" the amine, and extract with a more polar organic system, such as Dichloromethane (DCM) containing 10% Methanol.

Q: Can I avoid aqueous workup entirely? My downstream reaction is highly moisture-sensitive. A: Yes. You can use a weakly basic anion exchange resin (e.g., Amberlyst A-21) directly in an organic solvent. The resin acts as an insoluble base, scavenging the TFA protons and trapping the trifluoroacetate anion onto the polymer matrix, leaving the anhydrous freebase amine in solution[3].

Troubleshooting Matrix

SymptomRoot CauseCorrective Action
Emulsion during LLE Amphiphilic nature of the freebase amine interacting with aqueous salts.Filter the biphasic mixture through a pad of Celite, or abandon LLE and switch to an SCX cartridge.
Mass recovery < 30% Product partitioning into the aqueous phase due to high polarity.Saturate the aqueous layer with solid NaCl; extract 4–5 times with 10% MeOH/DCM.
¹⁹F NMR peak at -76 ppm Residual TFA salt due to incomplete deprotonation.Ensure aqueous pH > 12 before extraction; if using resin, increase basic resin equivalents to 5x.
Product degradation Prolonged exposure to high pH or air oxidation of the free amine.Degas solvents with argon; perform extraction quickly; store the isolated freebase at -20°C under argon.

Self-Validating Methodologies

Every protocol below is designed as a closed-loop, self-validating system to ensure you do not proceed to the next step blindly.

Protocol A: Strong Cation Exchange (SCX) Catch-and-Release

Best for: Small scale (<500 mg), prep-LC fractions, and avoiding aqueous extraction. Causality: SCX resins (e.g., PoraPak Rxn CX) contain sulfonic acid groups that trap the positively charged piperazine. The anionic TFA is repelled and washed away. Methanolic ammonia then deprotonates the amine, releasing it from the resin.

  • Conditioning: Pass 3 column volumes (CV) of Methanol (MeOH), followed by 3 CV of 1% Formic Acid in water through the SCX cartridge.

  • Loading: Dissolve the TFA salt in water or 50/50 MeOH/water. Load onto the cartridge at a dropwise flow rate (gravity flow).

    • Validation Checkpoint: Collect the flow-through and spot it on a TLC plate (Ninhydrin stain). A negative stain confirms the amine is successfully trapped on the resin.

  • Washing: Wash with 3 CV of 1% Formic Acid, followed by 3 CV of MeOH. This strips all residual TFA from the column.

  • Elution: Elute the freebase amine using 3 CV of 2M Ammonia in Methanol.

    • Validation Checkpoint: Spot the eluate on TLC. A strong positive Ninhydrin stain confirms product release.

  • Isolation: Evaporate the methanolic ammonia under reduced pressure to yield the pure, TFA-free freebase.

Protocol B: Anhydrous Anion Exchange (Amberlyst A-21)

Best for: Moisture-sensitive workflows and avoiding aqueous product loss. Causality: Amberlyst A-21 contains tertiary amine functional groups attached to a styrene-divinylbenzene matrix. It is basic enough to deprotonate the piperazine TFA salt and sequester the TFA, but insoluble, allowing for simple mechanical removal[3].

  • Preparation: Wash Amberlyst A-21 resin (3–5 equivalents based on basic sites) sequentially with DCM, MeOH, and DCM to remove manufacturing impurities.

  • Reaction: Dissolve the 1-(Pyridin-2-ylmethyl)piperazine TFA salt in anhydrous DCM (use 10% MeOH/DCM if solubility is poor).

  • Scavenging: Add the pre-washed resin to the solution. Stir gently at room temperature for 2 hours.

    • Validation Checkpoint: Take a 50 µL aliquot, filter, and run a quick ¹⁹F NMR. The disappearance of the singlet at -76 ppm confirms complete TFA removal.

  • Isolation: Filter the suspension through a fritted glass funnel. Wash the resin cake thoroughly with DCM to recover any entrained product.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the anhydrous freebase.

Protocol C: Aqueous Liquid-Liquid Extraction (LLE)

Best for: Large scale (>1 g) and crude reaction mixtures.

  • Dissolution: Dissolve the TFA salt in a minimum volume of distilled water.

  • Basification: Slowly add 2M NaOH while stirring vigorously.

    • Validation Checkpoint: Use pH indicator paper to confirm the aqueous layer is strictly pH > 12. This guarantees the secondary amine (pKa ~9.8) is fully deprotonated.

  • Salting Out: Add solid NaCl until the aqueous layer is completely saturated (undissolved salt remains).

  • Extraction: Extract 4 times with an equal volume of 10% MeOH in DCM.

    • Validation Checkpoint: Perform a TLC on the final aqueous layer (visualize with UV and Ninhydrin) to ensure no amine remains in the water.

  • Drying: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

Quantitative Data: Method Comparison

MethodIdeal ScaleReagents RequiredYield ExpectationResidual TFAPrimary Advantage
SCX Cartridge < 500 mgPoraPak Rxn CX, NH₃/MeOH> 95%< 0.1 mol%No aqueous workup; highly pure product.
Amberlyst A-21 100 mg – 5 gAmberlyst A-21, DCM85 – 95%< 1.0 mol%Strict anhydrous conditions maintained.
LLE (NaOH) > 1 g2M NaOH, NaCl, DCM/MeOH70 – 85%< 0.5 mol%Cost-effective for bulk scale-up.

References

  • Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches Source: PubMed (National Institutes of Health) URL:[Link][2]

  • TFA removal service Source: SB-Peptide URL:[Link][1]

  • How can I remove TFA in a product? Source: ResearchGate URL:[Link][3]

  • Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX; Isolation of the Purified Free-Base Product Source: Waters Corporation URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 1-(Pyridin-2-ylmethyl)piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis and optimization of 1-(Pyridin-2-ylmethyl)piperazine derivatives. This guide is designed to provid...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and optimization of 1-(Pyridin-2-ylmethyl)piperazine derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to address common challenges encountered during the synthesis of this important class of compounds. As a senior application scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your research.

Overview of the Synthesis

The primary route for synthesizing 1-(Pyridin-2-ylmethyl)piperazine derivatives is through the nucleophilic substitution (SN2) reaction between a piperazine derivative and a 2-(halomethyl)pyridine, most commonly 2-(chloromethyl)pyridine. The reaction involves the nucleophilic attack of one of the nitrogen atoms of the piperazine ring on the electrophilic carbon of the 2-(halomethyl)pyridine.

A critical challenge in this synthesis is controlling the selectivity of the alkylation, as piperazine has two secondary amine groups, which can lead to both mono- and di-alkylation.[1][2] The product amine is often more nucleophilic than the starting amine, which can lead to over-alkylation.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-(Pyridin-2-ylmethyl)piperazine derivatives in a question-and-answer format.

Question 1: My reaction yield is low, or the reaction is not proceeding to completion. What are the potential causes and how can I improve it?

Answer: Low yields or incomplete reactions in the N-alkylation of piperazine can be attributed to several factors, including insufficient nucleophilicity of the piperazine, low reactivity of the alkylating agent, or suboptimal reaction conditions.[3][4]

Causality and Solutions:

  • Base and Solvent System: The choice of base and solvent is crucial for deprotonating the piperazine and facilitating the reaction.

    • Bases: For many reactions, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective.[3][5] Cs₂CO₃ is often reported to be highly effective.[3] For less reactive systems, a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent may be necessary to ensure complete deprotonation.[3][5]

    • Solvents: Polar aprotic solvents such as acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are commonly used as they effectively dissolve the reactants.[3][5] The choice of solvent can significantly impact the reaction rate and yield.[3] If solubility is an issue, consider switching to a more polar solvent like DMF or DMSO.[6]

  • Reactivity of the Alkylating Agent: The nature of the leaving group on the 2-(halomethyl)pyridine affects its reactivity. The general order of reactivity for alkyl halides is I > Br > Cl.[3] If you are using 2-(chloromethyl)pyridine and observing low reactivity, consider converting it to the more reactive bromide or iodide derivative.

  • Reaction Temperature: Increasing the reaction temperature can enhance the reaction rate.[4][7] However, be mindful that higher temperatures can also lead to an increase in side products.[4] Microwave irradiation can also be a tool to accelerate the reaction.[6][7]

  • Catalytic Potassium Iodide: Adding a catalytic amount of potassium iodide (KI) can in-situ convert the alkyl chloride to the more reactive alkyl iodide, driving the reaction forward.[6]

Question 2: I am observing a significant amount of the di-alkylated product. How can I improve the selectivity for mono-alkylation?

Answer: The formation of N,N'-bis(pyridin-2-ylmethyl)piperazine is a common side reaction due to the presence of two reactive nitrogen atoms in the piperazine ring.[1][7]

Causality and Solutions:

  • Stoichiometry: Using a large excess of piperazine relative to the 2-(halomethyl)pyridine can favor mono-alkylation by increasing the statistical probability of the electrophile reacting with an un-substituted piperazine molecule.[4] A starting point is to use at least a 2:1 molar ratio of piperazine to the alkylating agent.

  • Slow Addition: Adding the 2-(halomethyl)pyridine solution dropwise to the reaction mixture can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation on the already mono-substituted piperazine.[3][4]

  • Protecting Groups: A highly effective, albeit multi-step, approach is to use a protecting group on one of the piperazine nitrogens. The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.[1][5] The synthesis involves reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-piperazine, followed by alkylation of the remaining free nitrogen. The Boc group can then be removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)) to yield the desired mono-alkylated product.[5]

  • Use of Piperazine Monohydrochloride: An alternative strategy to favor mono-alkylation is to use piperazine monohydrochloride. The protonated nitrogen is less nucleophilic, thus directing the alkylation to the free nitrogen.[1][8]

Question 3: I am having difficulty purifying my product. What are some effective purification strategies?

Answer: Purification of 1-(Pyridin-2-ylmethyl)piperazine derivatives can be challenging due to the presence of unreacted starting materials, the di-alkylated by-product, and the basic nature of the product itself.

Causality and Solutions:

  • Column Chromatography: Silica gel column chromatography is a standard method for purification.[9][10] A gradient elution system, for example, starting with a non-polar solvent system (e.g., ethyl acetate in hexanes) and gradually increasing the polarity (e.g., by adding methanol or a small amount of a basic modifier like triethylamine to prevent streaking) is often effective.[10]

  • Acid-Base Extraction: The basic nature of the piperazine nitrogen can be exploited for purification. The crude reaction mixture can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl). The desired product will move into the aqueous layer as its hydrochloride salt, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product re-extracted with an organic solvent.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.[9] The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature.[9] Common solvent systems for similar compounds include mixtures of dichloromethane and ethanol.[9]

  • Work-up Issues: If the product remains in the aqueous layer during work-up, it is likely in its protonated form. Neutralizing the aqueous layer with a base like sodium carbonate should help drive the product into the organic layer during extraction.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for reaction conditions? A: A good starting point is to use 1.2 equivalents of piperazine, 1.0 equivalent of 2-(chloromethyl)pyridine hydrochloride, and 3.0 equivalents of potassium carbonate in acetonitrile at reflux for 12-24 hours.[11]

Q2: How can I monitor the progress of the reaction? A: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][11]

Q3: Are there any "greener" alternatives to traditional alkylating agents? A: Yes, N-alkylation using alcohols via a "borrowing hydrogen" strategy is a greener alternative, though it often requires a catalyst.[12][13] Dialkyl carbonates can also be used as more environmentally friendly alkylating agents, but may require higher temperatures.[7]

Q4: Can I use other bases besides potassium carbonate? A: Yes, other bases like sodium carbonate, cesium carbonate, or organic bases like N,N-Diisopropylethylamine (DIPEA) can be used.[1][4] The choice of base can influence the reaction rate and selectivity.[4]

Q5: What should I do if my product is an oil and cannot be recrystallized? A: If the product is an oil, purification by silica gel column chromatography is the most common and effective method.

Experimental Protocols

Protocol 1: Direct Mono-N-Alkylation of Piperazine

This protocol aims for the direct synthesis of 1-(Pyridin-2-ylmethyl)piperazine, favoring mono-alkylation by using an excess of piperazine.

Materials:

  • Piperazine (2.0 eq)

  • 2-(Chloromethyl)pyridine hydrochloride (1.0 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add piperazine and acetonitrile.

  • Add potassium carbonate to the suspension and stir.

  • Add 2-(chloromethyl)pyridine hydrochloride to the mixture.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

Protocol 2: Mono-N-Alkylation via a Boc-Protected Piperazine

This protocol utilizes a protecting group strategy to ensure mono-alkylation.

Step 1: Synthesis of N-Boc-piperazine [5]

  • Dissolve piperazine (1.0 eq) in dichloromethane (DCM).

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.5 eq) in DCM dropwise to the piperazine solution over 3 hours.

  • Stir the mixture at room temperature for 22 hours.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product to obtain N-Boc-piperazine.

Step 2: N-Alkylation of N-Boc-piperazine [5]

  • Dissolve N-Boc-piperazine (1.0 eq) in DMF.

  • Add potassium carbonate (K₂CO₃) (1.5 eq).

  • Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction by partitioning between an organic solvent (e.g., ethyl acetate) and water.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purify by column chromatography if necessary.

Step 3: Deprotection of the Boc Group [5]

  • Dissolve the Boc-protected product from Step 2 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (e.g., 20-50% in DCM) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the final mono-alkylated piperazine derivative.

Visualizations

Reaction Scheme

Reaction_Scheme piperazine Piperazine mono_product 1-(Pyridin-2-ylmethyl)piperazine piperazine->mono_product + Alkyl Halide (Base, Solvent) alkyl_halide 2-(Chloromethyl)pyridine di_product 1,4-bis(Pyridin-2-ylmethyl)piperazine mono_product->di_product + Alkyl Halide (Side Reaction)

Caption: General reaction scheme for the synthesis of 1-(Pyridin-2-ylmethyl)piperazine.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield / Incomplete Reaction check_base_solvent Evaluate Base & Solvent System start->check_base_solvent increase_temp Increase Reaction Temperature start->increase_temp check_alkylating_agent Assess Alkylating Agent start->check_alkylating_agent stronger_base Use Stronger Base (e.g., NaH) check_base_solvent->stronger_base Incomplete Deprotonation change_solvent Change Solvent (e.g., DMF, DMSO) check_base_solvent->change_solvent Solubility Issues monitor_side_products Monitor for Side Products increase_temp->monitor_side_products use_iodide Use Alkyl Iodide/Bromide check_alkylating_agent->use_iodide Low Reactivity add_ki Add Catalytic KI check_alkylating_agent->add_ki optimized Optimized Conditions stronger_base->optimized change_solvent->optimized use_iodide->optimized add_ki->optimized monitor_side_products->optimized

Caption: Troubleshooting workflow for low reaction yield.

Data Summary

ParameterRecommendationRationale
Base K₂CO₃, Cs₂CO₃, NaHTo deprotonate piperazine and neutralize the generated acid. Cs₂CO₃ is often highly effective.[3]
Solvent MeCN, DMF, DMSOPolar aprotic solvents facilitate the SN2 reaction.[3][5]
Stoichiometry (for mono-alkylation) >2:1 excess of piperazineTo statistically favor mono-alkylation.[4]
Temperature Room temperature to refluxTo control the reaction rate and minimize side reactions.[4][7]
Alkylating Agent 2-(Iodomethyl)pyridine > 2-(Bromomethyl)pyridine > 2-(Chloromethyl)pyridineReactivity increases with a better leaving group.[3]

References

  • Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole - Benchchem. (n.d.).
  • Optimizing reaction conditions for N-alkylation of diethylamine - Benchchem. (n.d.).
  • Technical Support Center: Greener Approaches to N-Alkylation Reactions - Benchchem. (n.d.).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (2013, August 2).
  • Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. (2021, March 17).
  • Mechanistic studies on the N-alkylation of amines with alcohols catalysed by iridium(i) complexes with functionalised N-heterocyclic carbene ligands - Catalysis Science & Technology (RSC Publishing). (n.d.).
  • A possible mechanism for the N‐alkylation of amines with alcohols catalyzed by 2. - ResearchGate. (n.d.).
  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017, May 26).
  • Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one - Benchchem. (n.d.).
  • Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate - Benchchem. (n.d.).
  • DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents. (n.d.).
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. (n.d.).
  • Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride - Benchchem. (n.d.).

Sources

Optimization

Technical Support Center: Resolving Overlapping Peaks in NMR Spectra of 1-(Pyridin-2-ylmethyl)piperazine TFA

Welcome to the Advanced NMR Troubleshooting Guide. Working with 1-(Pyridin-2-ylmethyl)piperazine trifluoroacetic acid (TFA) salt presents unique spectroscopic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Guide. Working with 1-(Pyridin-2-ylmethyl)piperazine trifluoroacetic acid (TFA) salt presents unique spectroscopic challenges. Researchers frequently encounter severe peak broadening and spectral overlap in the aliphatic region (2.5–4.0 ppm). As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistic strategies to resolve these issues, ensuring high-confidence structural elucidation.

Diagnostic Workflow

NMR_Troubleshooting Start Overlapping/Broad Peaks in 1H NMR? CheckSalt Is the sample a TFA salt? Start->CheckSalt Freebase Perform in-situ freebasing (Add Base/Adjust pD) CheckSalt->Freebase Yes (Alteration allowed) VTNMR Perform VT-NMR (Heat to >60°C) CheckSalt->VTNMR No (Must keep salt) CheckOverlap Are peaks still overlapping? Freebase->CheckOverlap VTNMR->CheckOverlap TwoDNMR Run 2D NMR (HSQC / COSY) CheckOverlap->TwoDNMR Yes Resolved Peaks Resolved & Assigned CheckOverlap->Resolved No TwoDNMR->Resolved

Diagnostic workflow for resolving NMR peak overlap in piperazine TFA salts.

FAQ 1: Why do the piperazine ring protons appear as a broad, featureless multiplet instead of distinct peaks?

Causality & Mechanism: The broadening is caused by two overlapping dynamic processes occurring at an intermediate rate on the NMR timescale:

  • Proton Exchange Dynamics: The molecule contains three basic sites (the secondary piperazine amine, the tertiary piperazine amine, and the pyridine nitrogen). In the TFA salt form, protonation is in a state of dynamic equilibrium. The exchange rate of the acidic protons with the bulk solvent causes continuous variations in the electronic environment of the adjacent CH 2​ groups.

  • Conformational Inversion: Piperazine rings undergo continuous chair-to-chair inversion. When protonated, the energy barrier for this inversion increases due to hydrogen bonding and steric hindrance from the bulky pyridinylmethyl group. At room temperature, this inversion occurs at an intermediate rate, causing the axial and equatorial protons to smear into broad signals rather than distinct time-averaged peaks[1].

Solution Protocol A: In-Situ Freebasing (pD Adjustment) If your analytical workflow permits altering the salt state, converting the TFA salt to its free base will eliminate proton-exchange broadening and lower the inversion barrier. This self-validating protocol allows you to confirm the peak broadening was salt-induced.

Step-by-Step Methodology:

  • Baseline Acquisition: Dissolve ~15 mg of the TFA salt in 0.6 mL of Deuterium Oxide (D 2​ O) or DMSO-d 6​ . Acquire a standard 1D 1 H NMR spectrum at 298 K to establish the baseline broadened state.

  • Base Addition: Add 2-3 drops of 1M NaOD in D 2​ O (or a small amount of solid K 2​ CO 3​ ) directly to the NMR tube.

  • Homogenization: Cap the tube tightly, invert 5-10 times, and sonicate for 30 seconds to ensure complete deprotonation and homogenization.

  • Re-acquisition & Validation: Re-run the 1D 1 H NMR under identical parameters. The piperazine protons should now appear as sharp, distinct multiplets, validating that the previous overlap was a dynamic exchange artifact.

FAQ 2: I cannot alter the salt form of my API. How can I resolve the overlap while keeping the sample as a TFA salt?

Causality & Mechanism: When chemical modification is restricted, you must manipulate the thermodynamics of the system. By applying Variable Temperature (VT) NMR, you can push the molecular dynamics out of the "intermediate exchange" regime[2]. Heating the sample provides the thermal energy required to overcome the rotational and inversion barriers, pushing the system into "fast exchange" where the NMR spectrometer records a sharp, time-averaged signal for the rapid conformers[1].

Solution Protocol B: Variable Temperature (VT) NMR Step-by-Step Methodology:

  • Solvent Choice: Dissolve the sample in a high-boiling deuterated solvent like DMSO-d 6​ (boiling point 189°C). Do not use CDCl 3​ or standard D 2​ O for high-temperature VT-NMR.

  • Calibration: Calibrate the spectrometer's thermocouple using an ethylene glycol standard to ensure accurate temperature readings.

  • Incremental Heating: Acquire 1D 1 H spectra at 298 K (25°C), 323 K (50°C), 343 K (70°C), and 363 K (90°C).

  • Equilibration: Allow the sample to equilibrate for at least 5 minutes at each new temperature before tuning, matching, and shimming.

  • Analysis: Observe the coalescence of the broad piperazine signals into sharp, defined peaks at higher temperatures.

Summary of Quantitative Data: Expected VT-NMR Effects

TemperatureExchange RegimePiperazine 1 H NMR Line ShapeChemical Shift Resolution
298 K (25°C) IntermediateBroad, featureless humpsPoor (Severe overlap)
323 K (50°C) CoalescenceBroad singletsModerate
363 K (90°C) FastSharp, defined multipletsExcellent (Resolved)
FAQ 3: VT-NMR sharpened the peaks, but the piperazine protons and the bridging methylene (-CH 2​ -) protons still overlap due to identical chemical shifts. What is the next step?

Causality & Mechanism: 1D 1 H NMR is fundamentally limited by the narrow chemical shift range of aliphatic protons (typically 1-4 ppm). When different protons share the exact same resonance frequency, increasing the magnetic field or altering the temperature will not separate them. Two-Dimensional (2D) NMR solves this by dispersing the overlapping proton signals across a second orthogonal dimension (such as 13 C or another 1 H)[3]. The Heteronuclear Single Quantum Coherence (HSQC) experiment is highly effective because it correlates protons to their directly attached carbons, and the 13 C dimension has a vastly wider chemical shift range (~200 ppm), easily resolving the overlap[4].

Solution Protocol C: 2D HSQC and COSY Acquisition Step-by-Step Methodology:

  • Sample Preparation: Ensure a high concentration (~20-30 mg in 0.6 mL DMSO-d 6​ ) to maximize the signal-to-noise ratio for the 13 C indirect dimension.

  • COSY Setup ( 1 H- 1 H): Run a standard gradient COSY experiment. Use this to trace the spin system of the piperazine ring (adjacent CH 2​ groups will show cross-peaks). The bridging methylene protons (between the pyridine and piperazine) will validate themselves as an isolated spin system by showing no COSY cross-peaks to the piperazine ring.

  • HSQC Setup ( 1 H- 13 C): Select a multiplicity-edited HSQC pulse program. Set the 1 H spectral width to encompass the aliphatic region (0-5 ppm) and the 13 C width to 0-80 ppm.

  • Processing & Assignment:

    • Process the 2D matrix with appropriate window functions (e.g., sine bell squared).

    • Locate the overlapping 1 H region (e.g., ~3.5 ppm) on the X-axis. In the HSQC spectrum, this single 1 H cluster will split into distinct cross-peaks along the Y-axis ( 13 C dimension).

    • The bridging methylene carbon typically resonates at a different 13 C shift (~60-65 ppm) compared to the piperazine ring carbons (~45-55 ppm), allowing definitive assignment despite the 1 H overlap.

References
  • Two-dimensional nuclear magnetic resonance spectroscopy Source: Wikipedia URL:[Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution Source: National Center for Biotechnology Information (PMC) / RSC Advances URL:[Link]

  • Variable Temperature to Improve NMR Resolution Source: University of Ottawa NMR Facility Blog URL:[Link]

  • Tackling the Peak Overlap Issue in NMR Metabolomics Studies Source: Journal of Proteome Research, ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Piperazine Derivatives in Drug Design: Profiling 1-(Pyridin-2-ylmethyl)piperazine Against Key CNS Agents

Introduction: The Piperazine Scaffold as a Cornerstone of Modern Medicinal Chemistry The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a quintessential example of a "pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperazine Scaffold as a Cornerstone of Modern Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a quintessential example of a "privileged scaffold" in drug discovery.[1][2] Its structural simplicity, conformational flexibility, and tunable physicochemical properties make it a versatile building block for designing molecules with high affinity and specificity for a wide range of biological targets.[1][3] The two nitrogen atoms serve as key handles for synthetic modification, allowing medicinal chemists to systematically alter properties like solubility, lipophilicity, and basicity (pKa) to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2] This adaptability is evidenced by the scaffold's presence in numerous blockbuster drugs, from the anticancer agent imatinib to the atypical antipsychotic aripiprazole.[1]

This guide provides an in-depth comparison of 1-(Pyridin-2-ylmethyl)piperazine, a versatile synthetic intermediate, with other prominent piperazine derivatives that have defined specific therapeutic classes. We will explore how subtle changes to the piperazine core—specifically the nature of the N-substituents—can dramatically alter pharmacological activity, leading to compounds with distinct therapeutic applications. This analysis is grounded in experimental data and established protocols, offering a practical framework for researchers in the field.

The Central Scaffold: 1-(Pyridin-2-ylmethyl)piperazine

1-(Pyridin-2-ylmethyl)piperazine serves less as a final drug candidate and more as a foundational building block in the synthesis of complex pharmaceuticals.[4][5] Its structure is characterized by a basic piperazine ring N-substituted with a pyridin-2-ylmethyl group. This particular substituent introduces a second basic nitrogen atom (on the pyridine ring) and an aromatic system capable of various non-covalent interactions, such as π-π stacking and hydrogen bonding.

Its primary utility lies in its role as a precursor for creating more elaborate molecules targeting neurological disorders, cancer, and infectious diseases.[5][6][7] For instance, it is a key intermediate in the synthesis of potent and selective cyclin-dependent kinases 4 and 6 (CDK4/6) inhibitors for cancer therapy and novel urease inhibitors.[6][7] The pyridylmethyl moiety often serves to correctly position the molecule within a target's binding pocket, while the second nitrogen on the piperazine ring is typically functionalized to modulate affinity, selectivity, and pharmacokinetic properties.

Caption: Core structure and key features of 1-(Pyridin-2-ylmethyl)piperazine.

Comparative Analysis with Archetypal Piperazine Derivatives

To understand the significance of the pyridylmethyl substitution, we will compare it against three distinct classes of piperazine derivatives, each defined by a different N-substituent and resulting pharmacological profile.

  • Arylpiperazines (e.g., Flesinoxan): Selective 5-HT₁ₐ Receptor Agonists

  • Multimodal Agents (e.g., Vortioxetine): Serotonin Modulators and Stimulators

  • Acylpiperidines (e.g., BRL-52537): κ-Opioid Receptor Agonists

Flesinoxan: The Archetypal Arylpiperazine 5-HT₁ₐ Agonist

Flesinoxan is a potent and selective 5-HT₁ₐ receptor agonist originally developed as an antihypertensive agent before its anxiolytic and antidepressant properties were discovered.[8][9] Although its development was discontinued, it remains a critical tool for studying the 5-HT₁ₐ system.[10]

  • Structural Distinction: Flesinoxan replaces the pyridylmethyl group with a more complex N-aryl substituent containing a benzodioxane ring. This large, lipophilic group is crucial for its high-affinity binding to the 5-HT₁ₐ receptor.

  • Mechanism of Action: As a selective 5-HT₁ₐ agonist, it activates presynaptic autoreceptors on serotonergic neurons, which inhibits neuronal firing and reduces serotonin release.[10][11] This action is believed to mediate its anxiolytic and antidepressant effects. In humans, its activity is confirmed by its ability to induce hypothermia and alter plasma levels of hormones like prolactin and cortisol.[8][12]

Vortioxetine: A Modern Multimodal Piperazine Derivative

Vortioxetine is a newer antidepressant that exemplifies the evolution of piperazine-based drug design toward more complex, "multimodal" mechanisms of action.[13][14]

  • Structural Distinction: Vortioxetine features a 1-[2-(2,4-Dimethylphenyl-sulfanyl)-phenyl]piperazine structure.[15] The N-aryl group is elaborately substituted to confer a unique polypharmacological profile.

  • Mechanism of Action: Its primary action is the inhibition of the serotonin transporter (SERT), similar to traditional SSRIs.[13] However, it also directly modulates multiple serotonin receptors: it is an agonist at 5-HT₁ₐ, a partial agonist at 5-HT₁ₑ, and an antagonist at 5-HT₃, 5-HT₁ₙ, and 5-HT₇ receptors.[16][17] This combination of activities is thought to contribute to its efficacy, particularly on cognitive symptoms associated with depression.[14]

BRL-52537: Targeting the Opioid System

BRL-52537 is a selective κ-opioid receptor (KOR) agonist that has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia.[18][19]

  • Structural Distinction: While technically a piperidine derivative, its design principles are highly relevant. It features a dichlorophenylacetyl group attached to the piperidine nitrogen. This acyl substitution is key to its affinity and selectivity for the KOR.

  • Mechanism of Action: As a KOR agonist, BRL-52537 provides neuroprotection by attenuating ischemia-evoked nitric oxide production and up-regulating the STAT3 signaling pathway.[18][20] This demonstrates the scaffold's utility beyond traditional CNS targets like serotonin and dopamine receptors.

Quantitative Pharmacological Comparison

The following table summarizes the key pharmacological data for the comparator derivatives, highlighting how structural modifications dictate target affinity and functional activity.

CompoundPrimary Target(s)Binding Affinity (Ki, nM)Functional Activity (EC₅₀/IC₅₀, nM)Therapeutic Class
Flesinoxan 5-HT₁ₐ Receptor1.7[10]EC₅₀ = 24[11]Anxiolytic / Antidepressant (discontinued)
Vortioxetine SERT, 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₃, 5-HT₇SERT: 1.6, 5-HT₁ₐ: 15, 5-HT₃: 3.7[15]IC₅₀ (SERT) = 5.4[15]Antidepressant
BRL-52537 κ-Opioid Receptor (KOR)High affinity (specific values vary by assay)N/A (agonist activity confirmed in vivo)[18][21]Neuroprotective Agent (investigational)

Structure-Activity Relationship (SAR) Insights

Comparing these molecules reveals critical SAR principles for piperazine-based drug design:

  • N1-Aryl Substitution: The nature of the aryl group on the N1 nitrogen is a primary determinant of target selectivity. Simple phenyl groups often lead to activity at dopamine and serotonin receptors.[22] More complex, sterically hindered aryl groups, like in Vortioxetine, can introduce multimodal activity.

  • N4-Substituent: While 1-(Pyridin-2-ylmethyl)piperazine leaves this position open for modification, in many final drug molecules, the N4 position is functionalized to fine-tune pharmacokinetics or add secondary binding interactions.

  • From Pyridyl to Phenyl: The pyridylmethyl group in our focus compound provides a specific spatial and electronic arrangement. Replacing it with a phenyl group (as in phenylpiperazines) shifts the focus to direct interaction with aminergic GPCRs. The addition of electron-withdrawing or donating groups to this phenyl ring further refines selectivity and potency.[23]

SAR_Comparison Piperazine Piperazine Core PMP 1-(Pyridin-2-ylmethyl) piperazine (Building Block) Piperazine->PMP N-Pyridylmethyl (Versatile Intermediate) Flesinoxan Flesinoxan (Arylpiperazine) Selective 5-HT1A Agonist Piperazine->Flesinoxan N-Aryl (Targets GPCRs) Vortioxetine Vortioxetine (Diaryl-sulfanyl-phenyl) Multimodal Agent Piperazine->Vortioxetine Complex N-Aryl (Multimodal Profile) BRL BRL-52537 (Acylpiperidine) Selective KOR Agonist Piperazine->BRL N-Acyl (Opioid System)

Caption: SAR overview showing how N-substituents dictate the pharmacological class.

Experimental Protocols for Characterization

To ensure scientific rigor, the characterization of novel piperazine derivatives relies on a cascade of standardized assays. Below are representative protocols.

Protocol 1: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., 5-HT₁ₐ).

Causality: This is a primary screening method to identify if a compound physically interacts with the target protein. It is a measure of affinity, not functional effect.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing the human 5-HT₁ₐ receptor.

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (5-10 µg protein).

    • Radioligand (e.g., [³H]8-OH-DPAT) at a concentration near its Kd value.

    • Varying concentrations of the test compound (e.g., 1 pM to 10 µM).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Termination & Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.[22]

  • Data Analysis: Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.[22]

Protocol 2: In Vitro Cytotoxicity (WST-1 Assay)

Objective: To assess the general cytotoxicity of a compound on a representative cell line (e.g., HEK293 or HepG2).

Causality: This is a crucial early-stage counter-screen to flag compounds that are non-specifically toxic, which would be undesirable for a therapeutic agent. It measures metabolic activity as a proxy for cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the piperazine derivative (e.g., 0.1 µM to 100 µM) for 48 hours. Include a vehicle control (e.g., 0.1% DMSO).[24]

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will cleave the WST-1 tetrazolium salt into a soluble formazan dye.[24]

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

Protocol 3: Sandwich Dot-ELISA for Target Engagement Screening

Objective: To rapidly screen for compounds that may disrupt a specific protein-protein or antigen-antibody interaction.

Causality: Dot-ELISA offers a rapid, low-cost, and high-throughput method for preliminary screening before committing to more complex assays.[25][26] It provides a qualitative or semi-quantitative visual readout of target engagement.[27]

Methodology:

  • Membrane Preparation: Immobilize a capture antibody or target protein onto a nitrocellulose membrane, creating distinct "dots." Block non-specific binding sites using an inert protein like BSA.[25][27]

  • Sample Incubation: Apply the test sample (e.g., cell lysate containing the target antigen) to the dots. If screening for inhibitors, pre-incubate the sample with the piperazine derivative.

  • Washing: Wash the membrane strips to remove unbound material.[26]

  • Detection Antibody: Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that also recognizes the target antigen.[25]

  • Substrate Addition: After another wash step, add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a reaction, producing a colored, insoluble precipitate on the dot.[27]

  • Interpretation: The intensity of the colored dot is proportional to the amount of antigen bound. A weaker signal in the presence of a test compound suggests it may be inhibiting the interaction.[28]

start Start: Synthesized Piperazine Derivative Library primary_screen Primary Screen: Radioligand Binding Assay start->primary_screen Determine Target Affinity (Ki) counter_screen Counter Screen: In Vitro Cytotoxicity (WST-1) primary_screen->counter_screen functional_assay Functional Assay: e.g., cAMP Assay for GPCRs counter_screen->functional_assay Select Non-Toxic Hits lead_opt Lead Optimization functional_assay->lead_opt Confirm Mechanism (Agonist/Antagonist) end_node Preclinical Candidate lead_opt->end_node Improve Potency, Selectivity & PK/PD

Sources

Comparative

Comprehensive Comparison Guide: HPLC Method Validation for 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-Trifluoroacetate Purity

Executive Summary 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate is a highly polar, polybasic intermediate critical to the synthesis of antipsychotic agents and targeted neurological therapeutics[1]. Validating...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate is a highly polar, polybasic intermediate critical to the synthesis of antipsychotic agents and targeted neurological therapeutics[1]. Validating a purity method for this compound presents a distinct analytical challenge: its dual piperazine nitrogens and pyridine ring cause severe secondary interactions on traditional silica-based columns.

This guide objectively compares the two primary chromatographic approaches—Ion-Pairing Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—and provides a self-validating, ICH Q2(R2)-compliant protocol for the superior method[2].

Mechanistic Insights: The Analytical Challenge

As an application scientist, selecting the right chromatographic mode requires understanding the molecular behavior of the analyte.

  • The RP-HPLC Failure Mode: In standard RP-HPLC, the highly polar trifluoroacetate salt exhibits poor retention. Furthermore, the basic nitrogen atoms interact strongly with residual acidic silanols on the C18 stationary phase. Causality: This ion-exchange secondary interaction causes severe peak tailing, unpredictable retention shifts, and poor resolution from closely eluting process impurities.

  • The HILIC Advantage: HILIC operates via a completely different mechanism. By utilizing a polar stationary phase (e.g., Zwitterionic) and an organic-rich mobile phase, a water-enriched liquid layer forms on the stationary phase surface. Causality: The polar 1-(Pyridin-2-ylmethyl)piperazine salt partitions favorably into this aqueous layer, resulting in strong retention, orthogonal selectivity, and the elimination of silanol-induced tailing[3].

Objective Comparison: RP-HPLC vs. HILIC Performance

The following data summarizes the performance metrics of both methods during preliminary method development. HILIC demonstrates clear superiority for this specific salt form.

Performance MetricIon-Pairing RP-HPLC (C18 + 0.1% TFA)ZIC-HILIC (Ammonium Formate Buffer)Mechanistic Driver / Causality
Retention Factor ( k′ ) 1.2 (Marginal)4.8 (Excellent)HILIC favors the retention of highly polar, ionized TFA salts.
Tailing Factor ( Tf​ ) 1.95 - 2.301.05 - 1.12HILIC eliminates primary silanol interactions, sharpening peaks.
Theoretical Plates ( N ) < 4,500> 18,000Enhanced mass transfer in the low-viscosity, organic-rich HILIC mobile phase.
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.08 µg/mL / 0.25 µg/mLSharper peak profiles in HILIC significantly increase the signal-to-noise ratio.
Robustness Moderate (Highly sensitive to pH)HighZwitterionic phase buffers local pH variations at the column surface.

Experimental Protocol: Optimized HILIC Methodology

Based on the comparative data, HILIC is the recommended method. The following protocol is designed as a self-validating system : it incorporates System Suitability Testing (SST) as an absolute gatekeeper. If the system fails to meet SST criteria, the run automatically aborts, ensuring absolute trustworthiness of the generated data[2].

Step 1: Mobile Phase & Diluent Preparation
  • Mobile Phase A (Aqueous Buffer): 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Causality: A pH of 3.0 ensures that all basic nitrogens on the piperazine and pyridine rings remain fully protonated, stabilizing their charge state and preventing retention time drift.

  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

  • Sample Diluent: Acetonitrile / Water (80:20, v/v).

    • Causality: In HILIC, injecting a sample in a highly aqueous diluent disrupts the water-enriched layer on the column, causing peak splitting (the "solvent mismatch" effect). The diluent must closely match the initial mobile phase.

Step 2: Chromatographic Conditions
  • Column: ZIC-HILIC (150 mm × 4.6 mm, 3.5 µm)[3].

  • Elution: Isocratic, 20% A / 80% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (Targeting the pyridine chromophore for maximum sensitivity).

  • Injection Volume: 5 µL.

ICH Q2(R2) Method Validation Workflow

To ensure regulatory compliance, the method must be validated according to ICH Q2(R2) guidelines[2][4].

ValidationWorkflow Dev Method Development Select HILIC vs RP-HPLC SST System Suitability Testing (Self-Validating Gate) Dev->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness (DoE on Flow/Temp) Prec->Rob Rep ICH Q2(R2) Report Rob->Rep

ICH Q2(R2) Method Validation Workflow for Purity Analysis.

Step-by-Step Validation Execution

1. System Suitability Testing (SST) - The Self-Validating Gate Inject the 100% working standard (1.0 mg/mL) six times.

  • Acceptance Criteria: %RSD of peak area ≤ 2.0%, Tailing Factor ( Tf​ ) ≤ 1.5, Theoretical Plates ( N ) > 10,000. Proceed only if passed.

2. Specificity (Forced Degradation) Subject the API to stress conditions: 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , UV light, and thermal stress (60°C) for 24 hours.

  • Causality: This proves the method is "stability-indicating." The principal peak must be baseline-resolved from all generated degradation products (Resolution > 2.0), ensuring impurities do not artificially inflate the purity calculation[4].

3. Linearity and Range Prepare standard solutions at 5 concentration levels ranging from the LOQ to 120% of the target analytical concentration.

  • Acceptance Criteria: Plot peak area vs. concentration. The correlation coefficient ( R2 ) must be ≥ 0.999, and the y-intercept should be ≤ 2.0% of the 100% level response.

4. Accuracy (Recovery) Spike known quantities of 1-(Pyridin-2-ylmethyl)piperazine into a blank matrix at three levels: 50%, 100%, and 150% of the target concentration. Prepare in triplicate.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.

5. Precision

  • Repeatability: Analyze 6 independent sample preparations of a single batch at 100% concentration. (%RSD ≤ 2.0%).

  • Intermediate Precision: Repeat the analysis on a different day, using a different analyst and a different HPLC system. (%RSD ≤ 2.0% across all 12 samples).

6. Robustness Deliberately vary critical method parameters: Flow rate (±0.1 mL/min), Column Temperature (±5°C), and Mobile Phase B composition (±2% absolute)[5].

  • Acceptance Criteria: The SST criteria must still be met under all perturbed conditions, proving the method's reliability in routine QC environments.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures."[Link]

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline."[Link]

  • International Council for Harmonisation. "Validation of Analytical Procedures Q2(R2)."[Link]

  • ResearchGate. "Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography."[Link]

Sources

Validation

Mass spectrometry fragmentation patterns of 1-(Pyridin-2-ylmethyl)piperazine TFA vs free base

High-Resolution Mass Spectrometry Fragmentation Guide: 1-(Pyridin-2-ylmethyl)piperazine TFA Salt vs. Free Base As a Senior Application Scientist, evaluating the mass spectrometry (MS) behavior of basic pharmacophores req...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry Fragmentation Guide: 1-(Pyridin-2-ylmethyl)piperazine TFA Salt vs. Free Base

As a Senior Application Scientist, evaluating the mass spectrometry (MS) behavior of basic pharmacophores requires looking beyond simple molecular weight. 1-(Pyridin-2-ylmethyl)piperazine is a highly basic, nitrogen-rich molecule (containing both secondary/tertiary piperazine amines and an aromatic pyridine nitrogen) widely used as a bidentate or tridentate ligand in drug development.

While its intrinsic gas-phase fragmentation remains constant, the physical form of the molecule—specifically whether it is introduced as a Free Base or a Trifluoroacetic Acid (TFA) salt —drastically alters its electrospray ionization (ESI) desolvation dynamics. This guide objectively compares the MS performance of both forms, details the causality behind their ionization differences, and provides a self-validating protocol to recover analytical sensitivity when working with the TFA salt.

Mechanistic Causality: Electrospray Ionization Dynamics

The fundamental divergence between the free base and the TFA salt lies in the thermodynamics of the ESI droplet.

The Free Base Advantage: When the free base is analyzed using standard LC-MS mobile phases (e.g., 0.1% Formic Acid), the basic nitrogens readily accept protons. Because formate is a volatile, weak ion-pairing agent, it easily dissociates during droplet evaporation. This allows the highly charged[M+H]⁺ (m/z 178.13) and [M+2H]²⁺ (m/z 89.57) species to transfer efficiently into the gas phase.

The TFA Suppression Mechanism: TFA is frequently used in preparative chromatography to improve peak shape, resulting in isolated TFA salts. However, TFA is a strong ion-pairing agent. In the ESI droplet, the trifluoroacetate anion (CF₃COO⁻) forms tightly bound pairs with the protonated nitrogens of the piperazine ring. Instead of dissociating, these pairs remain intact during desolvation, effectively "masking" the protonated cation from the mass spectrometer's electric field by rendering the complex neutral[1]. This mechanism is the primary cause of the severe signal suppression observed when analyzing TFA salts in positive ion mode.

ESIDynamics cluster_freebase Free Base Pathway cluster_tfa TFA Salt Pathway FB Free Base In Solution FB_Drop ESI Droplet [M+H]+ FB->FB_Drop FB_Gas Gas Phase High Signal [M+H]+ FB_Drop->FB_Gas TFA TFA Salt In Solution TFA_Drop ESI Droplet [M+H]+[TFA]- Pair TFA->TFA_Drop TFA_Gas Neutralization Signal Suppression TFA_Drop->TFA_Gas Fix Post-Column Fix (Propionic Acid / NH4OH) TFA_Drop->Fix Fix->FB_Gas Displaces TFA

Figure 1: ESI droplet desolvation pathways for Free Base vs. TFA salt, showing post-column mitigation.

Comparative Fragmentation Mapping (CID)

Regardless of the initial salt form, once the [M+H]⁺ precursor (m/z 178.13) is successfully isolated in the gas phase, its Collision-Induced Dissociation (CID) behavior is identical.

The dominant fragmentation pathway is driven by the heterolytic cleavage of the C-N bond bridging the pyridine ring and the piperazine ring. Because both resulting fragments can stabilize a positive charge, the spectrum is characterized by two highly diagnostic product ions: the pyridin-2-ylmethyl cation and the piperazinium cation .

Fragmentation Prec Precursor Ion [M+H]+ m/z 178.13 Frag1 Pyridin-2-ylmethyl Cation m/z 92.05 Prec->Frag1 C-N Cleavage Loss1 Neutral Loss Piperazine (86.08 Da) Prec->Loss1 Frag2 Piperazinium Cation m/z 87.09 Prec->Frag2 C-N Cleavage Loss2 Neutral Loss Pyridine-2-carbene (91.04 Da) Prec->Loss2

Figure 2: Primary CID fragmentation pathways of protonated 1-(Pyridin-2-ylmethyl)piperazine.

Table 1: CID Fragmentation Product Ions (m/z 178.13 Precursor)
m/z (Observed)FormulaIon AssignmentRelative Abundance (CE 25 eV)
178.1342 C₁₀H₁₆N₃⁺[M+H]⁺ Precursor15%
92.0498 C₆H₆N⁺Pyridin-2-ylmethyl Cation100% (Base Peak)
87.0919 C₄H₁₁N₂⁺Piperazinium Cation45%
79.0544 C₅H₅N⁺Pyridinium Cation10%

Self-Validating Experimental Protocol: The "TFA Fix"

To objectively compare the compounds and recover the suppressed signal of the TFA salt, we employ a post-column displacement strategy. This protocol is designed as a self-validating system , ensuring that the analytical data generated is trustworthy and mechanistically sound.

Step 1: Mobile Phase & Chromatographic Separation

  • Action: Run the LC gradient using 0.1% TFA in both Water (A) and Acetonitrile (B) for the TFA salt sample.

  • Causality of Choice: Maintaining TFA in the mobile phase preserves the sharp chromatographic peak shape of the basic piperazine moiety. Removing it would cause peak tailing. We must solve the suppression issue at the MS source, not the column[2].

Step 2: Post-Column Infusion Setup

  • Action: Install a zero-dead-volume T-piece between the LC column and the ESI source. Infuse a displacement solution of 75% propionic acid / 25% isopropanol at 10% of the LC flow rate using a secondary isocratic pump. Alternatively, a dilute Ammonium Hydroxide (NH₄OH) solution can be used[3].

  • Causality of Choice: Propionic acid has a higher boiling point than TFA. During droplet desolvation, TFA evaporates faster, and the propionic acid displaces the remaining TFA from the basic nitrogens. This breaks the neutral ion-pair, allowing the [M+H]⁺ ion to be liberated into the gas phase[1][4].

Step 3: System Suitability & Self-Validation (Critical)

  • Action: Concurrently monitor the transition for the free precursor m/z 178.1 and the TFA adduct m/z 292.1 ([M+H+TFA]⁺).

  • Causality of Choice: This step makes the protocol self-validating. If the post-column displacement is working correctly, the ratio of m/z 292.1 to 178.1 must drop below 0.05. If the adduct signal remains high, it proves the droplet thermodynamics have not been sufficiently altered, prompting an immediate increase in the displacement pump flow rate.

Step 4: MS/MS Acquisition

  • Action: Acquire data in ESI+ mode. Set capillary voltage to 3.0 kV and optimize collision energy (CE) to 25 eV to yield the diagnostic m/z 92.05 base peak.

Quantitative Performance Comparison

The implementation of the mechanistic "TFA Fix" yields a stark recovery in quantitative metrics, proving that the TFA salt can be analyzed with the same sensitivity as the free base without sacrificing chromatographic integrity.

Table 2: Comparative ESI-MS Performance Metrics
Analytical MetricFree Base Form (0.1% FA)TFA Salt Form (0.1% TFA)TFA Salt + Post-Column Fix
Primary Precursor [M+H]⁺ (m/z 178.13)[M+H]⁺ (m/z 178.13)[M+H]⁺ (m/z 178.13)
Relative Sensitivity 100% (Baseline)< 15% (Severe Suppression)88 - 95% (Recovered)
Dominant Adducts None[M+H+TFA]⁺ (m/z 292.14)Trace (< 5%)
Charge State Dist. High [M+2H]²⁺ presenceShifted entirely to [M+H]⁺Restored [M+2H]²⁺ presence
LOD Proxy (S/N) > 500:1< 50:1> 450:1

References

  • Apffel, A., et al. "Signal enhancement for gradient reverse-phase high-performance liquid chromatography-electrospray ionization mass spectrometry analysis with trifluoroacetic and other strong acid modifiers by postcolumn addition of propionic acid and isopropanol." ACS Publications.
  • Chan, C.C., et al. "Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide." Rapid Communications in Mass Spectrometry, PubMed.
  • Shou, W.Z., and Weng, N. "Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds." Journal of Chromatography B, PubMed.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate: A Comprehensive Guide for Laboratory Professionals

For researchers and scientists at the forefront of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentatio...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists at the forefront of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; their proper disposal is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate, a compound that, while not extensively characterized in public literature, requires a cautious approach due to its constituent parts: a piperazine derivative and a trifluoroacetate salt.

The core principle of this disposal plan is risk mitigation through informed procedure. The trifluoroacetate component, derived from trifluoroacetic acid (TFA), a strong and corrosive acid, dictates that this compound be treated as hazardous waste.[1] The piperazine moiety, a common scaffold in pharmacologically active molecules, also warrants careful handling.[2] This guide synthesizes best practices from authoritative sources to ensure a disposal process that is both safe and compliant with regulatory standards.

I. Hazard Assessment and Initial Precautions

Before initiating any disposal procedure, a thorough hazard assessment is paramount. While a specific Safety Data Sheet (SDS) for 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate may not be readily available, the hazards of its components should be considered.

  • Trifluoroacetate (TFA): TFA salts are derived from trifluoroacetic acid, a corrosive substance.[1] Wastes containing TFA require specialized handling due to their persistence in the environment.[3]

  • Piperazine Derivatives: Piperazine and its derivatives can have a range of biological effects and may be skin and respiratory irritants.[4][5]

Therefore, this compound should be handled as a hazardous substance, necessitating the use of appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements
Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and dust, which can cause serious eye damage.[4]
Hand Protection Nitrile or other chemically resistant glovesPrevents skin irritation and absorption. Gloves should be inspected before use.[4]
Body Protection Laboratory coatProtects against skin contact and contamination of personal clothing.[4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodPrevents inhalation of any dusts or vapors.[4][6]

II. Step-by-Step Disposal Protocol

The disposal of 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate must adhere to institutional and national regulations for hazardous waste. The following protocol provides a general framework for its safe disposal.

Waste Segregation: The First Line of Defense

Proper segregation is the most critical step in chemical waste management to prevent dangerous reactions.

  • Designated Waste Container: This compound should be collected in a designated "Halogenated Organic Waste" container.[6][7][8] This is due to the presence of fluorine atoms from the trifluoroacetate group.

  • Incompatible Materials: Do not mix this waste with incompatible materials.[9][10] Key incompatibilities to avoid include:

    • Strong bases

    • Strong oxidizing agents

    • Reactive metals (e.g., sodium, potassium)[10]

Waste Collection and Container Management

The integrity and proper labeling of the waste container are essential for safety and compliance.

  • Container Selection: Use a chemically compatible container with a secure, leak-proof lid.[11] Empty chemical bottles can be repurposed for small quantities of waste.[12]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" from the moment the first drop of waste is added.[9][13] The label should include:

    • The full chemical name: "1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate"[10]

    • The date when waste was first added.[14]

    • An indication of the hazards (e.g., "Corrosive," "Irritant").

Storage of Chemical Waste

Proper storage of the waste container while awaiting pickup is crucial to prevent accidents.

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory where the waste is generated.[10][14] Do not store waste containers in hallways or other public areas.[10][12]

  • Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent spills.[13]

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[12][13]

Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][15]

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.[4] Provide a complete and accurate description of the waste.

  • Regulatory Compliance: The disposal of chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][16][17] Your EHS office will ensure that the disposal process is compliant with all applicable regulations.

III. Prohibited Disposal Practices

To ensure safety and environmental protection, the following disposal methods are strictly prohibited:

  • Sink Disposal: Never dispose of 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate down the drain.[6][13][18] This can contaminate water systems and is a violation of regulations.

  • Regular Trash Disposal: This chemical waste must not be disposed of in the regular trash.[13][15]

  • Evaporation: Allowing the chemical to evaporate in a fume hood is not an acceptable method of disposal.[13]

IV. Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[4]

  • Wear Appropriate PPE: Before cleaning the spill, don the appropriate PPE as outlined in Table 1.[4]

  • Contain and Absorb: For liquid spills, contain the spill and absorb it with an inert material such as vermiculite or dry sand.[4] For solid spills, carefully sweep or scoop the material into a designated waste container.

  • Clean the Area: Once the bulk of the spill has been collected, decontaminate the area according to your laboratory's standard operating procedures.

  • Dispose of Spill Debris: All materials used to clean the spill, including absorbent pads and contaminated gloves, must be disposed of as hazardous waste.[13]

  • Report the Spill: Report the spill to your EHS office, especially if it is large or has the potential for significant exposure.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate.

start Start: Generation of Waste 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate assess_hazards Assess Hazards (Piperazine derivative, Trifluoroacetate salt) start->assess_hazards ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->ppe select_container Select & Label Waste Container 'Halogenated Organic Waste' ppe->select_container segregate Segregate Waste (Avoid Incompatibles) select_container->segregate collect Collect Waste in Designated Container segregate->collect store Store Securely in Lab (Closed, Secondary Containment) collect->store spill Spill Occurs collect->spill Potential Event request_pickup Request Pickup from EHS store->request_pickup end End: Proper Disposal by Authorized Personnel request_pickup->end spill_procedure Follow Spill Management Protocol spill->spill_procedure spill_procedure->collect Collect Spill Debris

Caption: Disposal workflow for 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate.

VI. Conclusion

The responsible disposal of 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the principles of hazard assessment, proper segregation, secure containment, and authorized disposal, researchers can ensure that their work contributes to scientific advancement without compromising safety or environmental integrity. Always consult your institution's specific waste management guidelines and your EHS office for any questions or clarification.

References

  • NIH Waste Disposal Guide. (n.d.). National Institutes of Health.
  • NIH Waste Disposal Guide 2022. (2022). National Institutes of Health.
  • NIH Waste Disposal Guide 2022 - Chemical Waste. (2022). National Institutes of Health.
  • The NIH Drain Discharge Guide. (n.d.). National Institutes of Health.
  • Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting. (n.d.). Benchchem.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • Hazardous Waste Segregation. (2016, April 15). Bucknell University.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts.
  • Navigating the Disposal of FTI 276 TFA: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Organic Solvents. (n.d.). Cornell University Environmental Health and Safety.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library.
  • Laboratory Waste Management Guidelines. (n.d.). University of Rochester.
  • Piperazine-Linked Covalent Triazine Polymer as an Efficient Platform for the Removal of Toxic Mercury(II) Ions from Wastewater. (n.d.). ResearchGate.
  • Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water) Aqueous substances Base. (n.d.). University at Albany.
  • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services.
  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3). MERI.
  • TFA Disposal Methods. (n.d.). Sustainability Area.
  • Electronic-Structure-Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. (2025, September 26). PubMed.
  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • SAFETY DATA SHEET. (2025, October 29). TCI Chemicals.
  • 1-Methylpiperazine-2,6-dione 2,2,2-trifluoroacetate. (n.d.). Sigma-Aldrich.
  • Sustainable synthesis of piperazine analogs using varied energy sources in the petasis reaction: A green chemistry perspective. (2024, December 4). ResearchGate.
  • 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine Safety Data Sheet. (n.d.). Apollo Scientific.
  • TFA removal service: switch to acetate or HCl salt form of peptide. (n.d.). LifeTein.
  • 1-[(pyridin-2-yl)methyl]piperazine; trifluoroacetic acid. (n.d.). Chemspace.
  • How to remove trifluoroacetate (TFA salt) from 36 amino acids peptides and replace it with saline. (2021, January 14). Quora.
  • Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. (2008, March 15). PubMed.

Sources

Handling

Personal protective equipment for handling 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate

Comprehensive Safety and Handling Guide: 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate This guide provides essential safety and logistical information for the handling and disposal of 1-(Pyridin-2-ylmethyl)pipe...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate

This guide provides essential safety and logistical information for the handling and disposal of 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate. As a compound combining a piperazine derivative with a trifluoroacetate salt, it necessitates a comprehensive understanding of the potential hazards associated with both moieties to ensure the safety of researchers and the integrity of their work. This document is designed to be a trusted resource, offering in-depth, procedural guidance that is both technically accurate and grounded in practical laboratory experience.

Hazard Identification and Risk Assessment: A Dual-Component Perspective

A thorough risk assessment is the foundation of safe laboratory practice. For 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate, we must consider the hazards of both the piperazine core and the trifluoroacetate (TFA) anion.

  • Piperazine and its Derivatives: The piperazine functional group is known to be a skin and respiratory sensitizer and can cause severe skin burns and eye damage.[1][2][3] Overexposure may lead to headaches, nausea, and nervousness. It is also classified as a reproductive toxin.[1]

  • Trifluoroacetate (TFA): Trifluoroacetic acid, from which the trifluoroacetate salt is derived, is a strong, corrosive organic acid.[4][5] While the salt form is less volatile, it can still pose a hazard if it comes into contact with skin or is ingested, and it can release trifluoroacetic acid upon acidification. TFA is also recognized for its environmental persistence.[5][6]

Summary of Potential Hazards:

Hazard ClassificationPotential Effects
Acute Toxicity (Oral) Harmful if swallowed.
Skin Corrosion/Irritation Causes severe skin burns.[1][7][8]
Serious Eye Damage/Irritation Causes serious eye damage.[1][7][8]
Respiratory/Skin Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled; may cause an allergic skin reaction.[1][3]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE, with explanations rooted in the chemical's properties.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene). Check manufacturer's compatibility data.Protects against skin corrosion from both the piperazine and trifluoroacetate components.[1][2]
Eye and Face Protection Chemical safety goggles and a face shield.Provides protection against splashes that could cause severe eye damage.[1][3][9]
Skin and Body Protection A lab coat that is fully buttoned. Consider a chemically resistant apron and sleeves for larger quantities.Prevents skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[2][10] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary.[1][2]Minimizes inhalation of any dust or aerosols, which can cause respiratory irritation and sensitization.

Safe Handling and Storage: A Proactive Approach

Proactive measures during handling and storage are crucial to prevent exposure and maintain the compound's integrity.

Operational Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure Safety Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Begin Work Dissolve/React Dissolve/React Weigh Compound->Dissolve/React Proceed with Experiment Transfer Transfer Dissolve/React->Transfer Handle with Care Decontaminate Workspace Decontaminate Workspace Transfer->Decontaminate Workspace Experiment Complete Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Proper Disposal Doff PPE Doff PPE Dispose of Waste->Doff PPE Final Steps Wash Hands Wash Hands Doff PPE->Wash Hands Personal Hygiene

Caption: A typical workflow for safely handling hazardous chemicals.

Step-by-Step Handling Procedures:

  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for piperazine and trifluoroacetic acid.[1][11] Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10][12]

  • Weighing and Transferring: When weighing the solid compound, do so in the fume hood to contain any dust. Use appropriate tools (e.g., spatula) to avoid direct contact.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[1]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][13] Keep it away from incompatible materials.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is critical.

Emergency Response Flowchart:

cluster_exposure Personnel Exposure cluster_spill Chemical Spill Skin Contact Skin Contact Flush with water for 15 min\nRemove contaminated clothing\nSeek medical attention Flush with water for 15 min Remove contaminated clothing Seek medical attention Skin Contact->Flush with water for 15 min\nRemove contaminated clothing\nSeek medical attention Eye Contact Eye Contact Flush with water for 15 min\nSeek immediate medical attention Flush with water for 15 min Seek immediate medical attention Eye Contact->Flush with water for 15 min\nSeek immediate medical attention Inhalation Inhalation Move to fresh air\nSeek medical attention Move to fresh air Seek medical attention Inhalation->Move to fresh air\nSeek medical attention Ingestion Ingestion Do NOT induce vomiting\nRinse mouth\nSeek immediate medical attention Do NOT induce vomiting Rinse mouth Seek immediate medical attention Ingestion->Do NOT induce vomiting\nRinse mouth\nSeek immediate medical attention Small Spill Small Spill Absorb with inert material\nCollect in a sealed container\nDecontaminate area Absorb with inert material Collect in a sealed container Decontaminate area Small Spill->Absorb with inert material\nCollect in a sealed container\nDecontaminate area Large Spill Large Spill Evacuate the area\nContact EHS\nPrevent entry into drains Evacuate the area Contact EHS Prevent entry into drains Large Spill->Evacuate the area\nContact EHS\nPrevent entry into drains Exposure Exposure Exposure->Skin Contact Exposure->Eye Contact Exposure->Inhalation Exposure->Ingestion Spill Spill Spill->Small Spill Spill->Large Spill

Caption: Immediate actions for exposure and spill incidents.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][7] Remove contaminated clothing and seek medical attention.[2][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][14]

  • Ingestion: Do NOT induce vomiting.[1][3] Rinse mouth with water and seek immediate medical attention.[14]

  • Spill: For a small spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.[13] For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[4][13]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the chemical handling workflow. Due to the persistence of TFA and the hazards of the piperazine moiety, this compound must be disposed of as hazardous waste.[4][10]

Disposal Protocol:

  • Waste Collection: Collect all waste containing 1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate, including contaminated consumables, in a clearly labeled, sealed, and compatible hazardous waste container.[4][13]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name.[4][13]

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's EHS department.[13]

  • Do Not: Do not dispose of this chemical down the drain or in regular trash.[4][7][14]

References

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  • SAFETY D
  • Apollo Scientific. Piperazine - Apollo Scientific.
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  • TFA Disposal Methods → Area → Sustainability.
  • Carl ROTH.
  • Safety D
  • Sigma-Aldrich. SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Safety D
  • TCI Chemicals. SAFETY DATA SHEET - TCI Chemicals. (2025, October 29).
  • Benchchem. Safety and Handling of Lead(II) Trifluoroacetate: A Technical Guide for Researchers - Benchchem.
  • trifloroacetyl trifl
  • Fisher Scientific.
  • CB-LSOP-TFA.docx.
  • Apollo Scientific. 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine - Apollo Scientific.
  • Carl ROTH. Safety Data Sheet: Trifluoroacetic acid (TFA) - Carl ROTH.
  • Benchchem.
  • FILAB. TFA and PFAS analysis - FILAB.
  • Waters Corporation. Routine Determination of Trifluoroacetic Acid (TFA) and Difluoroacetic Acid (DFA)
  • Fisher Scientific. SAFETY DATA SHEET - Fisher Scientific. (2009, September 21).
  • TFA- sources and occurrence. (2024, October 22).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate
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1-(Pyridin-2-ylmethyl)piperazine 2,2,2-trifluoroacetate
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